p-Tolylmagnesium Bromide
Description
The exact mass of the compound Magnesium, bromo(4-methylphenyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;methylbenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUQKCCKUOSAEV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884056 | |
| Record name | Magnesium, bromo(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4294-57-9 | |
| Record name | Magnesium, bromo(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, bromo(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo(4-methylphenyl)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to p-Tolylmagnesium Bromide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolylmagnesium bromide, a prominent member of the Grignard reagent family, is a powerful nucleophilic agent extensively utilized in organic synthesis. Its ability to form carbon-carbon bonds with a wide array of electrophiles makes it an indispensable tool in the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science research. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its preparation and key reactions, and a summary of its safety and handling considerations.
Core Properties of this compound
This compound is most commonly handled as a solution in ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), as the neat solid can be pyrophoric and is highly reactive.[1] The properties of these solutions are well-documented and crucial for their effective use in synthesis.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 4294-57-9[2][3][4][5][6][7] |
| Molecular Formula | C₇H₇BrMg[7] |
| Synonyms | 4-Methylphenylmagnesium bromide, 4-Tolylmagnesium bromide |
Physical and Chemical Properties
The majority of available data pertains to solutions of this compound. Data for the neat compound is scarce due to its instability.
| Property | Value | Notes |
| Molecular Weight | 195.34 g/mol [7] | |
| Appearance | Typically a colorless to light-yellow or amber solution.[1][3][5] May develop turbidity or precipitate.[5] | Commercially available in various concentrations in THF or diethyl ether. |
| Melting Point | >300 °C (in acetonitrile/ethyl ether)[4] or 143-144 °C (from benzene)[2] | Data for the solid state is inconsistent and likely refers to solvated complexes. |
| Boiling Point | 65-67 °C | This is the boiling point of the THF solution. |
| Density | 1.002 g/mL at 25 °C | For a 1.0 M solution in THF. |
| Solubility | Soluble in ethereal solvents (diethyl ether, THF). Reacts violently with water and protic solvents.[1] | |
| Flash Point | -17 °C (for 1.0 M solution in THF) or -40 °C (for ~0.4M solution in diethyl ether)[1] | Highly flammable. |
Experimental Protocols
Strict anhydrous and inert atmosphere techniques are paramount for the successful preparation and use of this compound. All glassware should be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Preparation of this compound
This protocol details the in situ preparation of this compound from p-bromotoluene and magnesium metal.
Materials:
-
Magnesium turnings
-
p-Bromotoluene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-necked flask with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under a stream of inert gas until purple iodine vapors are observed. This process activates the magnesium surface.
-
Initiation: Allow the flask to cool to room temperature. Add a small amount of a solution of p-bromotoluene in anhydrous ether or THF from the dropping funnel to the magnesium turnings.
-
Reaction: The reaction is typically initiated by gentle warming. A color change and/or spontaneous refluxing indicates the start of the reaction. Once initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting grayish-brown solution is the Grignard reagent, which is typically used immediately in subsequent steps.
Representative Reaction: Synthesis of 4,4'-Dimethylbiphenyl (Kumada Coupling)
This protocol describes a classic cross-coupling reaction using this compound.
Materials:
-
This compound solution (prepared as above or commercially sourced)
-
p-Bromotoluene
-
A suitable nickel or palladium catalyst (e.g., [Ni(dppe)Cl₂])
-
Anhydrous diethyl ether or THF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the nickel or palladium catalyst in the anhydrous solvent.
-
Reaction Setup: To this catalyst solution, add the p-bromotoluene.
-
Grignard Addition: Slowly add the this compound solution to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4,4'-dimethylbiphenyl.
Logical Relationship Diagrams
Preparation of this compound
Caption: Synthesis of this compound.
Kumada Cross-Coupling Reaction
Caption: Mechanism of Kumada Cross-Coupling.
Safety and Handling
This compound is a highly reactive and hazardous substance that must be handled with extreme caution by trained personnel in a controlled laboratory environment.
-
Flammability: Solutions of this compound are highly flammable, with low flash points.[1] All sources of ignition must be strictly avoided.
-
Reactivity: It reacts violently with water, protic solvents, and atmospheric moisture.[1] Reactions should be performed under a dry, inert atmosphere.
-
Health Hazards: this compound is corrosive and can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, is mandatory.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1]
Conclusion
This compound remains a cornerstone of modern organic synthesis. Its versatility in forming new carbon-carbon bonds ensures its continued relevance in academic and industrial research, particularly in the synthesis of novel organic molecules for drug discovery and materials science. A thorough understanding of its properties, combined with meticulous adherence to proper handling and reaction protocols, is essential for its safe and effective utilization.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | CAS#:4294-57-9 | Chemsrc [chemsrc.com]
- 5. This compound, approx. 0.5M solution in diethyl ether, AcroSeal™ 100 mL [thermofisher.com]
- 6. This compound | 4294-57-9 [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Structure of p-Tolylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and handling of p-Tolylmagnesium Bromide, a vital organometallic compound in organic synthesis.
Executive Summary
This compound (CH₃C₆H₄MgBr) is an organomagnesium halide, commonly known as a Grignard reagent.[1][2][3] It is a powerful nucleophile and a strong base, widely employed in the formation of carbon-carbon bonds. This document elucidates its chemical structure, including its existence within the complex Schlenk equilibrium in solution. Furthermore, it presents key physical and chemical properties in a structured format and provides detailed experimental protocols for its synthesis and a representative reaction.
Chemical Structure and Properties
This compound consists of a p-tolyl group (a benzene (B151609) ring substituted with a methyl group at position 4) covalently bonded to a magnesium atom, which in turn is ionically bonded to a bromine atom.[1] The carbon-magnesium bond is highly polarized, conferring significant carbanionic character on the carbon atom attached to the magnesium. This polarization is the source of its high reactivity as a nucleophile.
The empirical formula for this compound is C₇H₇BrMg.[4]
The Schlenk Equilibrium
In ethereal solutions, such as diethyl ether or tetrahydrofuran (B95107) (THF), Grignard reagents do not exist as simple monomeric units of RMgX. Instead, they are involved in a dynamic equilibrium known as the Schlenk equilibrium, which includes the monomer, the dimer, and other aggregated species. This equilibrium is influenced by factors such as the solvent, concentration, and temperature. The general form of the Schlenk equilibrium is depicted below.
Figure 1: The Schlenk Equilibrium for Grignard Reagents.
Quantitative Data
While detailed crystallographic and spectroscopic data for isolated this compound are not widely available in the public domain due to its reactive nature, the physical properties of its commercially available solutions have been well-documented.
| Property | Value |
| Molecular Formula | C₇H₇BrMg |
| Molecular Weight | 195.34 g/mol |
| CAS Number | 4294-57-9 |
| Appearance in Solution | Colorless to light yellow or amber solution |
| Density (1.0 M in THF) | ~1.002 g/mL at 25 °C |
| Boiling Point (THF Solution) | 65-67 °C |
Visualizations
Chemical Structure
Figure 2: Chemical Structure of this compound.
Synthesis Workflow
Figure 3: Experimental Workflow for the Synthesis of this compound.
Experimental Protocols
Extreme care must be taken to ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) as Grignard reagents react violently with water.[1]
Synthesis of this compound (1.0 M in THF)
Materials:
-
Magnesium turnings (30 mmol, 1.2 eq)
-
p-Bromotoluene (25 mmol, 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (optional, as an initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, all under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings into the flask. If the reaction is sluggish to start, add a single crystal of iodine and gently warm the flask with a heat gun until purple vapors are observed.[4] This process helps to etch the passivating magnesium oxide layer.
-
Reagent Preparation: In a separate dry flask, dissolve p-bromotoluene in anhydrous THF. Transfer this solution to the dropping funnel.
-
Initiation: Add a small amount of the p-bromotoluene solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change, gentle bubbling, and a slight exotherm.
-
Addition: Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure all the magnesium has reacted.[4] The resulting grayish-brown solution is the Grignard reagent, ready for use.
Reaction with an Aldehyde (e.g., Benzaldehyde)
Materials:
-
This compound solution (prepared as above)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve benzaldehyde in anhydrous THF.
-
Cooling: Cool the benzaldehyde solution to 0 °C in an ice bath.
-
Addition of Grignard Reagent: Slowly add the this compound solution to the cooled aldehyde solution via a syringe or cannula.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude secondary alcohol product. Further purification can be achieved by column chromatography.
References
- 1. This compound | CAS#:4294-57-9 | Chemsrc [chemsrc.com]
- 2. 426761000 [thermofisher.com]
- 3. Manufacturers of this compound solution, 0.5 M in diethyl ether, CAS 4294-57-9, T 2220, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 4. This compound,4294-57-9 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]
An In-depth Technical Guide to the Safe Handling of p-Tolylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
p-Tolylmagnesium bromide (CH₃C₆H₄MgBr), a Grignard reagent, is a potent nucleophile widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] Its high reactivity, while synthetically valuable, necessitates stringent safety protocols to mitigate inherent risks.[2] This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses required when working with this organometallic compound.
Hazard Identification and Classification
This compound is a hazardous chemical, primarily due to its flammability, reactivity, and corrosivity.[3] It is typically supplied as a solution in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which contributes significantly to the overall hazard profile.[3][4]
Primary Hazards:
-
Flammability: The solvent, typically diethyl ether or THF, is highly flammable.[3][4] this compound solutions have a low flash point and can form explosive mixtures with air.[3] Vapors may travel to an ignition source and flash back.[3]
-
Water Reactivity: Grignard reagents react violently with water and other protic solvents, releasing flammable hydrocarbon gases (toluene) and forming magnesium hydroxide.[1][2][5] This reaction is highly exothermic and can lead to a runaway reaction.[2]
-
Air and Moisture Sensitivity: The reagent can ignite spontaneously upon contact with air or moisture.[2][3] It is sensitive to both air and light.[3]
-
Corrosivity: It causes severe skin burns and eye damage upon contact.[6]
-
Health Hazards: Harmful if swallowed and may cause respiratory irritation.[6] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[6]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound solutions. Note that these values are often dominated by the solvent.
| Property | Value (this compound in Diethyl Ether) | Value (this compound in THF) | Source(s) |
| Flash Point | -40 °C / -40 °F | -17 °C / 1.4 °F | [3] |
| Boiling Point | Not specified for solution | 65-67 °C | [7] |
| Density | Not specified for solution | 1.002 g/mL at 25 °C | [7] |
| Storage Temperature | 2-8°C | Not specified | [7] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure and ensure personal safety.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are required.[8]
-
Skin Protection: A flame-resistant lab coat (e.g., Nomex) is essential.[2][8] Wear chemical-resistant gloves, such as Nomex or leather gloves, over nitrile gloves.[2][9]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[2][5] If there is a risk of inhalation, a NIOSH/MSHA approved respirator should be used.[5]
Safe Handling and Storage
Strict adherence to proper handling and storage procedures is critical to prevent accidents.
Handling:
-
Inert Atmosphere: All work with this compound must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[2][9]
-
Dry Glassware and Solvents: All glassware must be thoroughly dried (flame-dried or oven-dried) before use.[9][10] Anhydrous solvents are essential.[2][9]
-
Controlled Addition: The Grignard reagent is highly reactive. When used in reactions, it should be added slowly and in a controlled manner to manage the exothermic nature of the reaction.[2][10] An ice-water bath should be readily available to cool the reaction if necessary.[10]
-
Spark-Proof Equipment: Use non-sparking tools and explosion-proof equipment.[3] All metal equipment should be grounded to prevent static discharge.[3]
-
Ventilation: All operations must be carried out in a well-ventilated chemical fume hood.[2][5]
Storage:
-
Inert and Dry Conditions: Store containers under an inert gas, tightly sealed, in a dry, cool, and well-ventilated area.[3]
-
Avoid Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Peroxide Formation: Ethereal solvents can form explosive peroxides upon exposure to air and light.[3] Containers should be dated upon opening and periodically tested for the presence of peroxides.[3] If peroxide formation is suspected (e.g., crystal formation), the container should be handled as extremely dangerous and only opened by trained professionals.[3]
Emergency Procedures
Spills:
-
Minor Spills (in a fume hood): Smother the spill with a dry absorbent material such as dry sand, soda ash, or a commercial absorbent for reactive materials.[2] Do not use water or combustible materials like paper towels.[2]
-
Major Spills: Evacuate the laboratory immediately and contact emergency services.[2]
Fire:
-
Small Fires: A small fire at the tip of a needle can be extinguished by smothering it with a beaker of sand.[2]
-
Larger Fires: Use a Class D fire extinguisher for combustible metals or a standard dry powder (ABC) extinguisher.[2] DO NOT USE WATER OR CARBON DIOXIDE (CO₂) EXTINGUISHERS , as they will react violently with the Grignard reagent and exacerbate the fire.[2]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][5] Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[3][5] Remove all contaminated clothing. Seek immediate medical attention.[3][5]
-
Inhalation: Move the victim to fresh air.[3][11] If breathing is difficult, administer oxygen.[11] If not breathing, give artificial respiration.[3] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Call a physician or poison control center immediately.[5]
Experimental Protocols
General Workflow for a Grignard Reaction:
-
Apparatus Setup: Assemble dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.[2] Ensure all joints are well-sealed.
-
Inert Atmosphere: Purge the entire system with an inert gas.
-
Reagent Transfer: Transfer the this compound solution to the dropping funnel using a cannula or a syringe under a positive pressure of inert gas.
-
Reaction: Cool the reaction flask in an ice bath. Slowly add the Grignard reagent dropwise to the substrate solution with vigorous stirring. Monitor the reaction temperature closely.
-
Quenching: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully add a quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride solution) dropwise with vigorous stirring. Be aware of a potential induction period before the highly exothermic quenching reaction begins.[2]
-
Work-up: Proceed with the standard aqueous work-up and extraction of the desired product.
Safe Quenching of Excess Grignard Reagent:
-
Cool the flask containing the excess Grignard reagent in an ice bath.
-
With vigorous stirring, slowly and dropwise add water or a dilute acid.[2]
-
The reaction is highly exothermic; control the rate of addition to prevent a runaway reaction.
-
Continue the addition until the vigorous reaction ceases.[2]
Visualizations
Caption: Risk assessment and control measures for handling this compound.
Caption: Experimental workflow for a typical Grignard reaction.
References
- 1. CAS 4294-57-9: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound 1.0M tetrahydrofuran 4294-57-9 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 4294-57-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. acs.org [acs.org]
- 9. smart.dhgate.com [smart.dhgate.com]
- 10. quora.com [quora.com]
- 11. guidechem.com [guidechem.com]
Solubility of p-Tolylmagnesium Bromide: A Comparative Analysis of THF and Diethyl Ether as Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The choice of solvent is a critical parameter in the synthesis and application of Grignard reagents, directly influencing their solubility, stability, and reactivity. This technical guide provides a detailed comparative analysis of the solubility of p-tolylmagnesium bromide in two of the most commonly employed ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether. While precise quantitative solubility limits are not extensively documented in academic literature, a comprehensive understanding can be derived from the concentrations of commercially available solutions and the fundamental principles of organometallic chemistry. It is well-established that this compound exhibits significantly greater solubility in THF compared to diethyl ether. This guide will elucidate the underlying chemical principles governing this difference, present available quantitative data, detail relevant experimental protocols for concentration determination, and provide a visual representation of the chemical equilibria at play.
Quantitative Solubility Data
| Solvent | Typical Commercially Available Concentration (mol/L) |
| Tetrahydrofuran (THF) | ~1.0 M[1][2][3] |
| Diethyl Ether | ~0.5 M[4][5][6] |
As the table clearly indicates, this compound can be prepared and maintained in THF at approximately double the concentration achievable in diethyl ether, strongly suggesting a higher solubility in the former.
Factors Influencing Solubility: The Schlenk Equilibrium and Solvent Effects
The solubility of Grignard reagents in ethereal solvents is governed by a complex set of equilibria, collectively known as the Schlenk equilibrium.[1][7] This equilibrium describes the disproportionation of the nominal Grignard reagent (RMgX) into the corresponding dialkylmagnesium species (R₂Mg) and magnesium halide (MgX₂). The solvent plays a crucial role in mediating this equilibrium by coordinating to the electron-deficient magnesium center.
2.1. The Role of Solvent Lewis Basicity
Ethereal solvents act as Lewis bases, donating a lone pair of electrons from their oxygen atom to the magnesium atom of the Grignard reagent. This coordination is essential for stabilizing the organometallic species in solution.[8][9]
-
Tetrahydrofuran (THF): THF is a stronger Lewis base than diethyl ether.[10] Its oxygen atom is more sterically accessible due to the cyclic structure, which "ties back" the alkyl groups.[8] This leads to stronger coordination with the magnesium center. This strong solvation favors the formation of monomeric this compound-THF complexes (CH₃C₆H₄MgBr(THF)₂), which are highly soluble.
-
Diethyl Ether: As a weaker Lewis base, diethyl ether coordinates less strongly to the magnesium center.[10] Consequently, in diethyl ether, Grignard reagents have a greater tendency to exist as dimeric or higher oligomeric species, where the halide atoms bridge between magnesium centers.[7] These larger, bridged species are generally less soluble than their monomeric counterparts, leading to a lower overall solubility of this compound in this solvent.
2.2. The Schlenk Equilibrium
The general form of the Schlenk equilibrium is as follows:
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is significantly influenced by the solvent. In THF, the strong coordination of the solvent to the magnesium atom pushes the equilibrium towards the monomeric RMgX species. In diethyl ether, the equilibrium is more complex, with a higher proportion of associated species.[7] The magnesium dihalide (MgX₂) component, in particular, has limited solubility in diethyl ether, which can further complicate the system.
Experimental Protocols
While a direct experimental protocol for determining the maximum solubility of this compound was not found in the reviewed literature, the following protocols are essential for the preparation and quantitative analysis of this Grignard reagent, which are prerequisites for any solubility study.
3.1. Preparation of this compound
This is a general procedure that can be adapted for either THF or diethyl ether. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.[11][12]
Materials:
-
Magnesium turnings
-
p-Bromotoluene
-
Anhydrous tetrahydrofuran or anhydrous diethyl ether
-
Iodine crystal (for activation, if necessary)[11]
-
Reaction flask (e.g., three-necked round-bottom flask)
-
Condenser
-
Addition funnel
-
Inert gas supply (N₂ or Ar)
-
Magnetic stirrer and stir bar
Procedure:
-
Place the magnesium turnings in the flame- or oven-dried reaction flask equipped with a stir bar, condenser, and addition funnel. Assemble the apparatus while warm and cool under a stream of inert gas.[11]
-
Add a small crystal of iodine to the flask to activate the magnesium surface (optional, but recommended).[11]
-
Dissolve the p-bromotoluene in a portion of the anhydrous solvent and add it to the addition funnel.
-
Add enough anhydrous solvent to the reaction flask to cover the magnesium turnings.
-
Add a small amount of the p-bromotoluene solution from the addition funnel to initiate the reaction. Initiation is indicated by bubbling and a gentle reflux. Gentle warming may be necessary.[11][13]
-
Once the reaction has initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.[13]
-
After the addition is complete, continue to stir the mixture (with gentle heating if necessary) for an additional 15-30 minutes to ensure complete reaction.[13]
-
Cool the resulting solution to room temperature. The Grignard reagent is now ready for use or titration.
3.2. Titration of this compound to Determine Molar Concentration
This protocol, adapted from the method of Knochel, uses iodine to determine the concentration of the active Grignard reagent.[14]
Materials:
-
Iodine (I₂)
-
Anhydrous THF
-
1.0 M solution of lithium chloride (LiCl) in THF (optional, helps solubilize magnesium halides)[11][14]
-
The prepared this compound solution
-
Dry glassware (vial, syringe)
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in anhydrous THF (e.g., 1.0 mL), optionally containing LiCl.[11][14]
-
Cool the dark brown iodine solution to 0 °C in an ice bath.
-
Slowly add the this compound solution dropwise from a syringe to the stirred iodine solution.
-
The endpoint is reached when the brown color of the iodine is completely discharged, resulting in a colorless or slightly yellow solution.[11][14]
-
The molarity of the Grignard reagent can be calculated based on the volume of the solution required to react with the known amount of iodine (1 mole of RMgX reacts with 1 mole of I₂).
Visualizing the Solvent's Role in this compound Solubility
The following diagrams, generated using the DOT language, illustrate the key chemical equilibria and the influence of the solvent on the species present in solution.
Caption: Logical flow from reactants to the solvent-dependent Schlenk equilibrium.
Caption: The Schlenk Equilibrium and its solvent-dependent consequences.
Conclusion
For researchers, scientists, and professionals in drug development, understanding the nuances of Grignard reagent solubility is paramount for reaction optimization, reproducibility, and safety. This compound demonstrates markedly higher solubility in THF than in diethyl ether. This is primarily attributable to THF's superior Lewis basicity, which promotes the formation of soluble, monomeric Grignard-solvent complexes and shifts the Schlenk equilibrium away from less soluble, associated species. While commercially available solutions provide a practical guide to solubility limits, the principles and protocols outlined in this guide offer a deeper understanding for the effective handling and application of this vital organometallic reagent.
References
- 1. This compound | 4294-57-9 | TCI AMERICA [tcichemicals.com]
- 2. This compound 1.0M tetrahydrofuran 4294-57-9 [sigmaaldrich.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. This compound, approx. 0.5M solution in diethyl ether, AcroSeal™ 100 mL [thermofisher.com]
- 5. Manufacturers of this compound solution, 0.5 M in diethyl ether, CAS 4294-57-9, T 2220, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 6. 对甲苯基溴化镁 溶液 0.5 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bohr.winthrop.edu [bohr.winthrop.edu]
- 13. odp.library.tamu.edu [odp.library.tamu.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Understanding the Schlenk Equilibrium for p-Tolylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Schlenk equilibrium, with a specific focus on the aryl Grignard reagent, p-Tolylmagnesium Bromide. Grignard reagents are fundamental tools in organic synthesis, and a thorough understanding of their solution-state behavior is critical for reaction optimization, reproducibility, and the development of robust synthetic methodologies. This document details the underlying principles of the Schlenk equilibrium, factors influencing its position, and experimental protocols for its quantitative analysis.
The Schlenk Equilibrium: A Fundamental Concept
In solution, Grignard reagents such as this compound (p-TolMgBr) do not exist as simple monomeric species. Instead, they are involved in a dynamic equilibrium, known as the Schlenk equilibrium, which describes the disproportionation of the organomagnesium halide into a dialkylmagnesium or diarylmagnesium species and a magnesium dihalide.[1] This equilibrium is fundamental to the reactivity and speciation of Grignard reagents in solution.[2][3]
The equilibrium can be represented as follows:
2 RMgX ⇌ R₂Mg + MgX₂ [1]
For this compound, the equilibrium is:
2 p-TolMgBr ⇌ (p-Tol)₂Mg + MgBr₂
The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the temperature.[1] In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the magnesium center is typically coordinated by two solvent molecules.[1]
Quantitative Analysis of the Schlenk Equilibrium
A quantitative understanding of the Schlenk equilibrium for a specific Grignard reagent like this compound requires the determination of the equilibrium constant (K) and the associated thermodynamic parameters (ΔH and ΔS).
Data Presentation
The following tables provide a structured format for presenting the quantitative data obtained from the experimental protocols outlined in this guide.
Table 1: Concentration of Species in the Schlenk Equilibrium for this compound at Various Temperatures
| Temperature (K) | Total Grignard Concentration (mol/L) | [p-TolMgBr] (mol/L) | [(p-Tol)₂Mg] (mol/L) | [MgBr₂] (mol/L) |
| T₁ | C₁ | [p-TolMgBr]₁ | [(p-Tol)₂Mg]₁ | [MgBr₂]₁ |
| T₂ | C₂ | [p-TolMgBr]₂ | [(p-Tol)₂Mg]₂ | [MgBr₂]₂ |
| T₃ | C₃ | [p-TolMgBr]₃ | [(p-Tol)₂Mg]₃ | [MgBr₂]₃ |
| ... | ... | ... | ... | ... |
Table 2: Schlenk Equilibrium Constant (K) and Thermodynamic Parameters for this compound
| Parameter | Value | Units |
| Equilibrium Constant, K (at T K) | Value | unitless |
| Enthalpy of Reaction, ΔH | Value | kJ/mol |
| Entropy of Reaction, ΔS | Value | J/(mol·K) |
Experimental Protocols
The following sections provide detailed methodologies for the preparation of this compound and the subsequent determination of the species concentrations and thermodynamic parameters of its Schlenk equilibrium.
Preparation of this compound
Objective: To synthesize a solution of this compound in an ethereal solvent under inert conditions.
Materials:
-
Magnesium turnings
-
p-Bromotoluene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line or glovebox
Procedure:
-
Assemble the glassware (three-neck flask, reflux condenser, dropping funnel) and dry thoroughly in an oven.
-
Allow the glassware to cool to room temperature under a stream of inert gas.
-
Place the magnesium turnings in the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add a small amount of the anhydrous solvent to the flask.
-
Dissolve the p-bromotoluene in the anhydrous solvent in the dropping funnel.
-
Add a small portion of the p-bromotoluene solution to the magnesium suspension.
-
Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Once the reaction has started, add the remaining p-bromotoluene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
Cool the solution to room temperature. The resulting grayish solution is the this compound Grignard reagent.
Determination of Total Grignard Concentration by Titration
Objective: To determine the total concentration of basic magnesium species (p-TolMgBr and (p-Tol)₂Mg) in the prepared Grignard solution.
Materials:
-
Prepared this compound solution
-
Standardized solution of a protic acid (e.g., HCl or H₂SO₄)
-
Anhydrous solvent (same as used for Grignard preparation)
-
Indicator (e.g., phenolphthalein) or a pH meter
-
Burette
-
Erlenmeyer flasks
-
Syringes and needles
Procedure:
-
Under an inert atmosphere, accurately transfer a known volume of the Grignard solution into an Erlenmeyer flask containing the anhydrous solvent.
-
Add a few drops of the indicator to the solution.
-
Titrate the Grignard solution with the standardized acid solution until the endpoint is reached (indicated by a color change or a sharp change in pH).
-
Record the volume of the acid solution used.
-
Repeat the titration at least three times to ensure accuracy.
-
Calculate the total concentration of the Grignard reagent using the stoichiometry of the acid-base reaction.
Quantitative Analysis of Schlenk Equilibrium Species by ¹H NMR Spectroscopy
Objective: To determine the concentrations of this compound, di(p-tolyl)magnesium, and magnesium bromide at various temperatures using quantitative ¹H NMR (qNMR).
Materials:
-
Prepared this compound solution of known total concentration
-
Anhydrous deuterated solvent (e.g., THF-d₈)
-
Internal standard of known concentration (e.g., ferrocene (B1249389) or 1,3,5-trimethoxybenzene)
-
NMR tubes and caps (B75204) suitable for air-sensitive samples
-
NMR spectrometer with variable temperature capabilities
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere, accurately add a known volume of the this compound solution to an NMR tube.
-
Add a known amount of the internal standard to the NMR tube.
-
Add the deuterated solvent to the desired volume.
-
Seal the NMR tube under an inert atmosphere.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra at a series of controlled temperatures (e.g., 298 K, 288 K, 278 K, etc.).
-
Ensure the use of appropriate qNMR parameters, including a long relaxation delay (D1) to allow for full relaxation of all protons, and a calibrated 90° pulse.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the aromatic protons of p-TolMgBr and (p-Tol)₂Mg. These species will have slightly different chemical shifts.
-
Integrate the signals for the aromatic protons of each species and the signal of the internal standard.
-
Calculate the concentration of p-TolMgBr and (p-Tol)₂Mg at each temperature using the following equation:
Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * Cᵢₛ
where:
-
Cₓ = Concentration of the species of interest (p-TolMgBr or (p-Tol)₂Mg)
-
Iₓ = Integral of the signal for the species of interest
-
Nₓ = Number of protons giving rise to the signal for the species of interest
-
Nᵢₛ = Number of protons giving rise to the signal for the internal standard
-
Iᵢₛ = Integral of the signal for the internal standard
-
Cᵢₛ = Concentration of the internal standard
-
-
Calculate the concentration of MgBr₂ using the initial total Grignard concentration and the measured concentrations of the organomagnesium species.
-
Calculation of the Equilibrium Constant and Thermodynamic Parameters
Objective: To calculate the Schlenk equilibrium constant (K) at each temperature and determine the enthalpy (ΔH) and entropy (ΔS) of the reaction.
Procedure:
-
Equilibrium Constant (K):
-
Calculate the equilibrium constant at each temperature using the concentrations determined from the NMR analysis:
K = [ (p-Tol)₂Mg ] * [ MgBr₂ ] / [ p-TolMgBr ]²
-
-
Thermodynamic Parameters (ΔH and ΔS):
-
Use the van't Hoff equation to determine ΔH and ΔS:
ln(K) = - (ΔH / R) * (1 / T) + (ΔS / R)
where:
-
K = Equilibrium constant
-
R = Ideal gas constant (8.314 J/(mol·K))
-
T = Temperature in Kelvin
-
-
Plot ln(K) versus 1/T. The slope of the resulting line will be -ΔH/R, and the y-intercept will be ΔS/R.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: The Schlenk equilibrium for this compound.
Caption: Experimental workflow for studying the Schlenk equilibrium.
Conclusion
This technical guide provides a comprehensive framework for understanding and quantitatively analyzing the Schlenk equilibrium of this compound. By following the detailed experimental protocols, researchers can obtain crucial data on the speciation of this important Grignard reagent in solution. This knowledge is invaluable for optimizing reaction conditions, improving yields and selectivities, and ensuring the reproducibility of synthetic procedures in both academic and industrial research, particularly within the context of drug development where process control is paramount.
References
Navigating the Nuances of p-Tolylmagnesium Bromide: A Technical Guide to Stability and Storage
For Immediate Release
[City, State] – December 21, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the stability and storage of p-Tolylmagnesium Bromide. This in-depth resource addresses the critical need for standardized handling protocols to ensure the integrity and reactivity of this vital Grignard reagent. The guide provides a detailed overview of the factors influencing its stability, recommended storage conditions, and analytical procedures for quality control.
This compound (CH₃C₆H₄MgBr) is a cornerstone reagent in organic synthesis, prized for its utility in forming carbon-carbon bonds. However, its inherent reactivity also makes it susceptible to degradation, posing challenges for long-term storage and consistent experimental outcomes. This whitepaper offers a thorough examination of the chemical and physical properties of this compound, with a focus on practical applications in a laboratory setting.
Core Stability Considerations
The stability of this compound is paramount for its successful application. Like other Grignard reagents, it is a potent nucleophile and a strong base, rendering it highly sensitive to atmospheric conditions. The primary factors influencing its stability include exposure to moisture, oxygen, and elevated temperatures.
Degradation Pathways:
The principal routes of degradation for this compound are:
-
Hydrolysis: Reaction with water leads to the formation of toluene (B28343) and magnesium hydroxybromide (Mg(OH)Br). This is a rapid and irreversible reaction that significantly reduces the yield of the desired Grignard reaction.[1]
-
Oxidation: Exposure to oxygen can result in the formation of the corresponding magnesium alkoxide (p-tolyloxymagnesium bromide) and other oxidation byproducts.[2] This process can be complex and may involve radical intermediates.
-
Thermal Decomposition: While many Grignard reagents are stable at ambient temperatures, prolonged exposure to heat can lead to decomposition.[3] The exact decomposition products can vary depending on the solvent and conditions.
-
Schlenk Equilibrium: In solution, Grignard reagents exist in equilibrium with their corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species.[4] This equilibrium can shift depending on the solvent, concentration, and temperature, potentially leading to precipitation of less soluble components.[2]
Optimal Storage and Handling Protocols
To mitigate degradation and ensure the longevity of this compound solutions, stringent storage and handling procedures are essential.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents reaction with atmospheric oxygen and moisture.[2] |
| Temperature | Cool, dark place (2-8°C recommended) | Reduces the rate of thermal decomposition and side reactions.[5] |
| Container | Tightly sealed, dry glass bottle | Prevents ingress of air and moisture.[2] |
| Solvent | Anhydrous ethereal solvents (e.g., THF, Diethyl Ether) | Solvents like THF and diethyl ether stabilize the Grignard reagent through coordination.[6][7] |
Handling Procedures:
All manipulations of this compound should be carried out using standard air-free techniques, such as a Schlenk line or a glovebox. All glassware and solvents must be rigorously dried before use.[8]
Solvent Selection: A Comparative Analysis
The choice of solvent is a critical factor affecting the stability and reactivity of this compound. Tetrahydrofuran (THF) and diethyl ether are the most commonly used solvents.
| Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Tetrahydrofuran (THF) | 66 | Excellent solvating power, higher boiling point allows for higher reaction temperatures.[9] | Prone to peroxide formation, more difficult to dry completely.[10][11] |
| Diethyl Ether | 34.6 | Lower boiling point simplifies removal post-reaction. | Highly flammable, lower boiling point may limit reaction temperature.[9] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Higher boiling point, less prone to peroxide formation than THF, can be derived from renewable sources.[11] | May require activators for some reactions.[11] |
| Cyclopentyl methyl ether (CPME) | 106 | High boiling point, resistant to peroxide formation, forms an azeotrope with water for easier drying.[11] | May require activators for some reactions.[11] |
Experimental Protocols for Stability Assessment
Quantitative assessment of this compound stability can be achieved by monitoring its concentration over time under controlled storage conditions.
Protocol: Determination of this compound Concentration by Titration
This protocol describes a common method for determining the active Grignard reagent concentration.
Materials:
-
This compound solution
-
Anhydrous THF or diethyl ether
-
Iodine (I₂)
-
Anhydrous 1,10-phenanthroline (B135089) (indicator)
-
Sec-butanol (s-BuOH) in anhydrous toluene (standardized solution)
-
Dry glassware (burette, flask, syringes)
-
Inert atmosphere (Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, accurately transfer a known volume of the this compound solution to a dry flask.
-
Add a small amount of 1,10-phenanthroline as an indicator. The solution should turn a distinct color.
-
Titrate the solution with the standardized s-BuOH solution until the color disappears, indicating the endpoint.
-
Calculate the molarity of the this compound solution based on the volume of titrant used.
Stability Study Workflow:
To conduct a stability study, the concentration of the this compound solution should be determined at regular intervals (e.g., weekly or monthly) while being stored under specific conditions (e.g., different temperatures, in THF vs. diethyl ether). The results can then be plotted to determine the degradation rate.
Visualizing Key Relationships
To further elucidate the concepts discussed, the following diagrams illustrate the degradation pathway, a recommended storage workflow, and the factors influencing stability.
Caption: Primary degradation pathways of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. catsci.com [catsci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ochemacademy.com [ochemacademy.com]
- 7. byjus.com [byjus.com]
- 8. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
An In-depth Technical Guide to the Physical Properties of p-Tolylmagnesium Bromide Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of p-Tolylmagnesium Bromide solutions, a critical Grignard reagent in organic synthesis. The information herein is intended to support research, development, and scale-up activities where precise data and methodologies are paramount.
Core Physical Properties
This compound (CH₃C₆H₄MgBr) is typically handled as a solution in an ether-based solvent, most commonly tetrahydrofuran (B95107) (THF) or diethyl ether. Its physical properties are therefore intrinsically linked to the concentration and the nature of the solvent.
Quantitative Data Summary
The following tables summarize the available quantitative data for solutions of this compound.
Table 1: Physical Properties of this compound in Tetrahydrofuran (THF)
| Property | Value | Conditions |
| Concentration | 1.0 M | - |
| Density | 1.002 g/mL | at 25 °C |
| Boiling Point | 65-67 °C | at atmospheric pressure |
| Flash Point | -17 °C (1.4 °F) | Closed cup (value primarily of the solvent) |
| Appearance | Grayish white to light brown clear solution. May develop turbidity or precipitate. | - |
Table 2: Physical Properties of this compound in Diethyl Ether
| Property | Value | Conditions |
| Concentration | ~0.4 M - 0.5 M | - |
| Specific Gravity | 0.866 | for a ~0.4M (10%) solution |
| Appearance | Clear to hazy yellow to amber solution. May develop some turbidity or precipitate. | - |
| Solubility | Soluble | In diethyl ether |
Chemical Properties in Solution: The Schlenk Equilibrium
Grignard reagents, including this compound, exist in solution as a complex mixture of species in equilibrium. This is known as the Schlenk equilibrium.[1] The equilibrium involves the monomeric Grignard reagent, the dimeric form, and the disproportionation products: di(p-tolyl)magnesium and magnesium bromide. The position of this equilibrium is influenced by factors such as the solvent, concentration, and temperature.
Caption: The Schlenk equilibrium for this compound in solution.
Experimental Protocols
Due to the air- and moisture-sensitive nature of Grignard reagents, all manipulations and measurements of physical properties must be conducted under an inert atmosphere (e.g., nitrogen or argon) using specialized techniques such as a Schlenk line or a glovebox.
General Workflow for Handling
The following diagram illustrates a typical workflow for handling air-sensitive reagents like this compound solution to prepare for physical property measurements.
References
An In-depth Technical Guide to the Theoretical Yield Calculation for p-Tolylmagnesium Bromide Synthesis
Introduction
The synthesis of Grignard reagents, such as p-Tolylmagnesium Bromide, is a cornerstone of modern organic chemistry, enabling the formation of new carbon-carbon bonds with exceptional versatility.[1][2][3] These organomagnesium compounds are highly valued intermediates in the pharmaceutical and fine chemical industries.[2][4] Accurate determination of the theoretical yield is a fundamental prerequisite for optimizing reaction conditions, evaluating process efficiency, and ensuring economic viability. This guide provides a comprehensive overview of the principles and methodologies for calculating the theoretical yield of this compound, tailored for researchers, chemists, and drug development professionals.
Reaction Stoichiometry and Mechanism
The synthesis of this compound is a classic Grignard reaction involving the insertion of magnesium metal into the carbon-bromine bond of p-bromotoluene.[1][5] The reaction is typically conducted in an anhydrous aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the resulting Grignard reagent.[6][7]
Balanced Chemical Equation:
CH₃C₆H₄Br (p-bromotoluene) + Mg (magnesium) → CH₃C₆H₄MgBr (this compound)
The stoichiometry of this reaction is 1:1:1, meaning one mole of p-bromotoluene reacts with one mole of magnesium to produce one mole of this compound.
Core Principles of Theoretical Yield Calculation
The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation hinges on identifying the limiting reagent , which is the reactant that is completely consumed first and thus "limits" the amount of product that can be formed.
The workflow for this calculation involves:
-
Determining the moles of each reactant.
-
Identifying the limiting reagent based on the reaction's stoichiometry.
-
Calculating the moles of the product formed from the limiting reagent.
-
Converting the moles of the product to its mass in grams.
Quantitative Data for Reactants and Product
Accurate physical and chemical data are essential for the calculation. The properties of the primary substances involved in the synthesis are summarized below.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Density (at 25°C) | State |
| p-Bromotoluene | C₇H₇Br | 171.04[8][9][10][11] | 1.39 g/mL[9] | Solid/Liquid |
| Magnesium | Mg | 24.31[12][13][14][15] | 1.74 g/cm³ | Solid |
| This compound | C₇H₇BrMg | 195.34[16][17][18] | N/A (used in solution) | In Solution |
| Diethyl Ether (Solvent) | (C₂H₅)₂O | 74.12[19] | 0.713 g/mL[20][21] | Liquid |
Step-by-Step Guide to Theoretical Yield Calculation
This section provides a worked example to illustrate the calculation process.
Hypothetical Experimental Parameters:
-
Mass of Magnesium (Mg) turnings: 1.50 g
-
Volume of p-Bromotoluene: 6.50 mL
Step 1: Calculate Moles of Magnesium
The moles of a substance are calculated by dividing its mass by its molar mass.
-
Moles of Mg = Mass of Mg / Molar Mass of Mg
-
Moles of Mg = 1.50 g / 24.31 g/mol = 0.0617 mol
Step 2: Calculate Moles of p-Bromotoluene
First, convert the volume of p-bromotoluene to mass using its density.
-
Mass of p-Bromotoluene = Volume × Density
-
Mass of p-Bromotoluene = 6.50 mL × 1.39 g/mL = 9.035 g
Next, convert this mass to moles.
-
Moles of p-Bromotoluene = Mass / Molar Mass
-
Moles of p-Bromotoluene = 9.035 g / 171.04 g/mol = 0.0528 mol
Step 3: Identify the Limiting Reagent
Compare the mole ratio of the reactants to the stoichiometry of the balanced equation (1:1).
-
Moles of Magnesium available: 0.0617 mol
-
Moles of p-Bromotoluene available: 0.0528 mol
Since 0.0528 is less than 0.0617, p-bromotoluene is the limiting reagent . There is an excess of magnesium, and the reaction will cease once all the p-bromotoluene has been consumed.
Step 4: Calculate Theoretical Moles of Product
The moles of product formed are determined by the moles of the limiting reagent, based on the 1:1 stoichiometry.
-
Moles of this compound = Moles of p-Bromotoluene
-
Moles of this compound = 0.0528 mol
Step 5: Calculate Theoretical Yield in Grams
Finally, convert the moles of the product to its mass.
-
Theoretical Yield = Moles of Product × Molar Mass of Product
-
Theoretical Yield = 0.0528 mol × 195.34 g/mol = 10.31 g
The theoretical yield of this compound for this experiment is 10.31 grams .
Summary of Calculation Example
| Reactant | Mass (g) | Molar Mass ( g/mol ) | Moles (mol) | Limiting Reagent |
| Magnesium | 1.50 | 24.31 | 0.0617 | No |
| p-Bromotoluene | 9.035 | 171.04 | 0.0528 | Yes |
| Product | Theoretical Yield (g) | Molar Mass ( g/mol ) | Theoretical Moles (mol) | |
| This compound | 10.31 | 195.34 | 0.0528 |
Experimental Protocol for Synthesis
The successful synthesis of Grignard reagents requires stringent anhydrous conditions, as they react rapidly with protic solvents like water.[1][22]
Materials:
-
Magnesium turnings
-
p-Bromotoluene
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an activator)
-
Three-neck round-bottom flask, dropping funnel, and condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of inert gas to eliminate atmospheric moisture.[4]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine. Gently warm the flask under inert gas until purple iodine vapors are observed, which helps activate the magnesium surface by removing the passivating oxide layer.[4][6]
-
Initiation: Prepare a solution of p-bromotoluene (1 equivalent) in anhydrous ether in the dropping funnel. Add a small portion of this solution to the activated magnesium.
-
Reaction: The onset of the reaction is indicated by a color change, bubble formation, or gentle refluxing of the ether. Once initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle, controlled reflux. The reaction is exothermic.[22][23]
-
Completion: After the addition is complete, stir the mixture for an additional 1-2 hours to ensure all the limiting reagent has reacted. The resulting grayish-brown solution is the this compound reagent, which is typically used immediately (in situ) for subsequent synthetic steps.[4]
Visualization of the Calculation Workflow
The logical steps for determining the theoretical yield can be visualized as a clear workflow.
Caption: Workflow for calculating the theoretical yield of this compound.
Factors Influencing Actual Yield
In practice, the actual yield obtained from a synthesis is almost always lower than the theoretical yield. For the Grignard synthesis, key factors include:
-
Moisture: The presence of water in the reagents or glassware will quench the Grignard reagent, reducing the yield.[22]
-
Side Reactions: The formation of biphenyl (B1667301) (Wurtz-type coupling) is a common side reaction.[24]
-
Incomplete Reaction: If the magnesium is not sufficiently activated or the reaction is not allowed to proceed to completion, some starting material will remain unreacted.
-
Mechanical Losses: Product loss during transfers, work-up, and purification steps is unavoidable.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. guidechem.com [guidechem.com]
- 3. This compound | 4294-57-9 | TCI AMERICA [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. This compound | 4294-57-9 | Benchchem [benchchem.com]
- 8. P-BROMOTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. p-bromotoluene [stenutz.eu]
- 10. Benzene, 1-bromo-4-methyl- [webbook.nist.gov]
- 11. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Mg (Magnesium) - molar and relative molecular mass [your-online.ru]
- 13. webqc.org [webqc.org]
- 14. Magnesium (Mg) | Fisher Scientific [fishersci.com]
- 15. Magnesium - Magnesium [sigmaaldrich.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. This compound, approx. 0.5M solution in diethyl ether, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 18. Magnesium, bromo(4-methylphenyl)- | C7H7BrMg | CID 3644322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chembk.com [chembk.com]
- 20. Diethyl ether - Wikipedia [en.wikipedia.org]
- 21. diethyl ether [stenutz.eu]
- 22. Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid [art-xy.com]
- 23. application.wiley-vch.de [application.wiley-vch.de]
- 24. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to p-Tolylmagnesium Bromide: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of p-Tolylmagnesium Bromide, a vital Grignard reagent in organic synthesis. Beginning with the historical context of its discovery within the broader development of organomagnesium halides by Victor Grignard, this document details the evolution of its synthesis. It presents a comparative analysis of experimental protocols, emphasizing the influence of solvents and reaction conditions on yield and purity. Quantitative data is summarized for clarity, and key experimental workflows and conceptual frameworks, such as the Schlenk equilibrium, are visualized through detailed diagrams. This guide serves as a critical resource for researchers leveraging this versatile reagent in synthetic chemistry and drug development.
Discovery and Historical Context
The story of this compound is intrinsically linked to the groundbreaking work of French chemist Victor Grignard. At the turn of the 20th century, Grignard, under the guidance of his supervisor Philippe Barbier, was investigating the reaction of organic halides with magnesium metal.[1][2] In 1900, Grignard reported a novel method for preparing organomagnesium compounds that were soluble and highly reactive.[3][4] This discovery, which earned him the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis by providing a robust method for forming carbon-carbon bonds.[1][4]
Grignard's seminal 1901 doctoral thesis, "Sur les combinaisons organomagnésiennes mixtes et leur application à des synthèses d'acides, d'alcools et d'hydrocarbures," laid the foundation for the preparation and use of a wide range of organomagnesium halides, which came to be known as Grignard reagents.[3] While a specific date for the first synthesis of this compound is not explicitly documented in readily available historical records, the general methods described by Grignard were applicable to aryl halides. The early 20th century saw a rapid expansion in the application of Grignard's discovery, with numerous publications detailing the synthesis of various Grignard reagents, including those derived from aromatic bromides.
The fundamental reaction for the synthesis of this compound involves the reaction of p-bromotoluene with magnesium metal in an anhydrous ether solvent.[2][5] Early research by Wilhelm Schlenk further elucidated the nature of Grignard reagents in solution, establishing the existence of a complex equilibrium, now known as the Schlenk equilibrium.[6][7] This equilibrium involves the organomagnesium halide, the corresponding diorganomagnesium species, and magnesium halide, all of which can be present in solution.[6][7]
Synthesis of this compound: A Comparative Analysis
The synthesis of this compound is a standard procedure in many organic chemistry laboratories. However, the choice of solvent and reaction conditions can significantly impact the yield and success of the reaction. The most commonly used solvents are diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF).[4] More recently, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a greener and often more effective alternative.[1][8]
Key Experimental Parameters and Their Impact
Several factors must be carefully controlled to ensure a successful Grignard reagent formation:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will be quenched by water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[5][9]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation is crucial to initiate the reaction and can be achieved by methods such as adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings.[9]
-
Initiation: The reaction is typically initiated by adding a small amount of the p-bromotoluene solution to the activated magnesium. An exotherm and sometimes a color change indicate the start of the reaction.[10]
-
Rate of Addition: Slow, dropwise addition of the aryl halide is crucial to maintain a controlled reaction temperature and to minimize the formation of byproducts, such as the Wurtz coupling product (4,4'-dimethylbiphenyl).[9]
-
Solvent Choice: The solvent plays a critical role in stabilizing the Grignard reagent. While diethyl ether and THF are traditional choices, 2-MeTHF has been shown to suppress the formation of the Wurtz coupling byproduct and can lead to higher yields in some cases.[1][8]
Quantitative Data on Synthesis and Subsequent Reactions
The following tables summarize quantitative data related to the synthesis and common applications of this compound.
| Parameter | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Reference |
| Typical Concentration | 0.5 M | 1.0 M | Not specified, but effective | [1][8][11] |
| Boiling Point (°C) | 34.6 | 66 | 80 | [5] |
| Relative Performance | Good, but can have lower yields than 2-MeTHF in some cases. | Good, but can lead to more Wurtz byproduct than 2-MeTHF. | Often superior, with reduced Wurtz coupling. | [1][8] |
Table 1: Comparison of Common Solvents for this compound Synthesis.
| Reactant | Product | Yield (%) | Reference |
| 1-chloro-4-vinylbenzene | 4-methyl-4'-vinylbiphenyl | 92 | [12] |
| 1-chloro-4-methoxybenzene | 4-methoxy-4'-methylbiphenyl | 91 | [12] |
| Chlorobenzene | 4-methylbiphenyl | 99 | [12] |
Table 2: Representative Yields of Subsequent Cross-Coupling Reactions Utilizing this compound.
Experimental Protocols
General Protocol for the Synthesis of this compound in THF
This protocol is a standard laboratory procedure for the preparation of this compound.
Materials:
-
Magnesium turnings
-
p-Bromotoluene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of Glassware: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be thoroughly dried in an oven and assembled hot under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple vapor of iodine is observed.
-
Initiation: Prepare a solution of p-bromotoluene (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the activated magnesium turnings. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color.
-
Formation of the Grignard Reagent: Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure the complete consumption of the starting materials. The resulting greyish solution of this compound is then ready for use in subsequent reactions.
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Workflow for the synthesis of this compound.
Caption: The Schlenk Equilibrium for Grignard reagents in solution.
Conclusion
This compound, a direct descendant of Victor Grignard's revolutionary discovery, remains a cornerstone of modern organic synthesis. Its preparation, while conceptually straightforward, requires careful attention to experimental detail to achieve high yields and purity. The choice of solvent is a critical parameter, with modern, greener solvents like 2-MeTHF offering potential advantages over traditional ethers. For researchers, scientists, and drug development professionals, a thorough understanding of the history, synthetic protocols, and underlying chemical principles of this important Grignard reagent is essential for its effective application in the creation of novel and complex molecules.
References
- 1. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 7. This compound | 4294-57-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Manufacturers of this compound solution, 0.5 M in diethyl ether, CAS 4294-57-9, T 2220, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 12. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols: p-Tolylmagnesium Bromide in Kumada Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kumada cross-coupling reaction, first reported independently by the groups of Kumada and Corriu in 1972, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This transition metal-catalyzed reaction involves the coupling of a Grignard reagent with an organic halide.[3] p-Tolylmagnesium bromide, a readily prepared and commercially available Grignard reagent, serves as an effective nucleophilic partner for introducing a tolyl group, a common structural motif in pharmaceuticals and organic materials. The reaction's utility is highlighted by its application in the industrial-scale production of complex molecules, including styrene (B11656) derivatives and the hypertension drug Aliskiren.[1][4] This document provides a detailed overview of the reaction mechanism, quantitative data, and comprehensive protocols for utilizing this compound in Kumada cross-coupling reactions.
Reaction Mechanism
The catalytic cycle of the Kumada coupling is widely accepted to proceed through three primary steps, whether catalyzed by nickel or palladium complexes.[1][2]
-
Oxidative Addition: The low-valent metal catalyst (Ni(0) or Pd(0)) inserts into the carbon-halide bond of the organic electrophile (R-X), forming a metal(II) intermediate.[5] The rate of this step is typically dependent on the halide, with the reactivity order being I > Br > Cl.[2]
-
Transmetalation: The organomagnesium reagent (p-tolyl-MgBr) exchanges its organic group with the halide on the metal center. This step forms a diorganometal complex.[1]
-
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active metal(0) catalyst, which re-enters the catalytic cycle.[5] For some nickel-based catalysts, a Ni(I)–Ni(III) catalytic cycle has also been proposed and is supported by experimental and computational data.[6][7]
Figure 1. General catalytic cycle for the Kumada cross-coupling reaction.
Quantitative Data Summary
The efficiency of the Kumada coupling using this compound is dependent on the choice of substrate, catalyst, ligands, and reaction conditions. The following table summarizes representative data from various studies.
| Entry | Electrophile | Grignard Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-iodo-tert-butylbenzene | This compound | [Ni{tBuN(PPh2)2}Cl2] (1) | THF | 25 | ~1 | >95 | [6][7] |
| 2 | 2-iodotoluene | This compound | [Ni{tBuN(PPh2)2}Cl2] (1) | THF | 25 | ~2 | >95 | [7] |
| 3 | 4-MeOC6H4OTs | This compound | Pd(P(o-tol)3)2 (1) | Toluene | RT | - | ~70a | [8] |
| 4 | Cyclohex-1-en-1-yl tosylate | This compound | Pd2(dba)3 (2.5) / P(t-Bu)3 (10) | THF | 65 | 12 | 75 | [8] |
| aYield reported for a similar coupling with p-fluorophenylmagnesium bromide. |
Experimental Protocols
Protocol 1: Preparation of this compound (1M in THF)
This protocol is adapted from a procedure for Grignard reagent synthesis.[9] All glassware should be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Materials:
-
Magnesium turnings (720 mg, 30 mmol)
-
p-Bromotoluene (3.14 mL, 25 mmol)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled (22 mL)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar.
Procedure:
-
Place the magnesium turnings into the three-neck flask under a positive pressure of argon.
-
In the dropping funnel, prepare a solution of p-bromotoluene in approximately 15 mL of anhydrous THF.
-
Add a small portion (~2-3 mL) of the p-bromotoluene solution to the magnesium turnings. The reaction should initiate, indicated by a gentle reflux and cloudiness. If no reaction starts, gentle warming with a heat gun may be required.
-
Once initiated, add the remaining p-bromotoluene solution dropwise at a rate sufficient to maintain a gentle reflux.
-
After the addition is complete, add the remaining THF to bring the total volume to 22 mL, resulting in an approximate concentration of 1M.
-
Continue stirring the mixture at room temperature for approximately 3 hours to ensure complete reaction.[9] The resulting dark grey solution of this compound is ready for use.
Protocol 2: General Procedure for Ni-Catalyzed Kumada Cross-Coupling
This protocol provides a general method for the cross-coupling of an aryl iodide with the prepared this compound solution, adapted from procedures described in the literature.[7][10]
Materials:
-
Aryl iodide (1.0 mmol)
-
Nickel catalyst (e.g., [Ni(dppp)Cl2] or [Ni{tBuN(PPh2)2}Cl2], 0.01 mmol, 1 mol%)
-
This compound solution (1.2 mL of 1M solution in THF, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled (3 mL)
-
Schlenk flask, magnetic stir bar, syringes.
Procedure:
-
To a Schlenk flask under argon, add the aryl iodide (1.0 mmol) and the nickel catalyst (0.01 mmol).
-
Add 3 mL of anhydrous THF to dissolve the solids.
-
While stirring at room temperature (or other specified temperature), slowly add the this compound solution (1.2 mL, 1.2 mmol) dropwise via syringe.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of 1M HCl (aq) or saturated NH4Cl (aq).[10]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired biaryl compound.
Figure 2. Standard workflow for this compound Kumada coupling.
Advantages and Limitations
The primary advantage of the Kumada coupling is the high reactivity and commercial availability of Grignard reagents, making it a cost-effective method for C-C bond formation.[2][4] However, the high basicity and nucleophilicity of Grignard reagents like this compound limit the reaction's functional group tolerance.[2][5] Substrates containing acidic protons (e.g., alcohols, amines, terminal alkynes) or electrophilic functional groups (e.g., esters, ketones, nitriles) are generally incompatible unless protected. Despite this, the development of new catalyst systems continues to expand the scope and applicability of this powerful reaction.[2]
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Kumada cross coupling reaction | PPTX [slideshare.net]
- 4. Kumada Coupling [organic-chemistry.org]
- 5. Kumada Coupling | NROChemistry [nrochemistry.com]
- 6. Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{tBuN(PPh2)2-κ2P}X2], X = Cl, Br, I, complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{ t BuN(PPh 2 ) 2 -κ 2 P}X 2 ], X = Cl, Br, I, complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04572E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
Application Notes: Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling of p-Tolylmagnesium Bromide
Introduction
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The Kumada-Tamao-Corriu cross-coupling reaction, one of the earliest catalytic methods for carbon-carbon bond formation, utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst.[3][4][5] This method is particularly valued for the high reactivity and commercial availability of Grignard reagents.[5]
This document provides detailed protocols and application notes for the synthesis of unsymmetrical biaryls using p-tolylmagnesium bromide as the organometallic nucleophile and a palladium complex as the catalyst. The palladium-catalyzed Kumada coupling offers a powerful and direct route for creating a C(sp²)-C(sp²) bond between the p-tolyl group and various aryl halides.[3][4]
Mechanism of Catalysis
The widely accepted mechanism for the palladium-catalyzed Kumada coupling involves a catalytic cycle with palladium cycling between the Pd(0) and Pd(II) oxidation states.[4][6]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming an organopalladium(II) complex.[4][6][7] This step is often rate-limiting.
-
Transmetalation : The organopalladium(II) complex reacts with the Grignard reagent (p-Tolyl-MgBr). The p-tolyl group is transferred from magnesium to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.[4][6]
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the complex, forming the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6][7]
Experimental Protocols
Caution: Grignard reagents are highly reactive, air- and moisture-sensitive.[4] All procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
Protocol 1: Synthesis of this compound (1M in THF)
This protocol describes the preparation of the Grignard reagent from p-bromotoluene.
Materials:
-
Magnesium turnings (30 mmol, 720 mg)
-
p-Bromotoluene (25 mmol, 3.14 mL)
-
Anhydrous Tetrahydrofuran (THF) (approx. 25 mL)
-
Iodine crystal (optional, for initiation)
-
Oven-dried three-neck round-bottom flask with a condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and stir bar
Procedure:
-
Place the magnesium turnings into the dried three-neck flask. Assemble the glassware and flush the system with dry nitrogen for 10-15 minutes.
-
In the dropping funnel, prepare a solution of p-bromotoluene in 22 mL of anhydrous THF.
-
Add a small portion (approx. 2-3 mL) of the p-bromotoluene solution to the magnesium turnings.
-
If the reaction does not initiate spontaneously (indicated by bubbling or a gentle exotherm), warm the flask gently with a heat gun. A small crystal of iodine can also be added to activate the magnesium surface.[8]
-
Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.[8]
-
After the addition is complete, continue stirring the mixture at room temperature for approximately 3 hours to ensure complete formation of the Grignard reagent.[8]
-
The resulting greyish solution is approximately 1M this compound and is ready for use. It can be standardized by titration if the exact concentration is required.
Protocol 2: General Procedure for Palladium-Catalyzed Synthesis of 4-Methylbiphenyl
This protocol provides a general method for the cross-coupling of an aryl bromide with the prepared this compound.
Materials:
-
Aryl Halide (e.g., Bromobenzene, 1.0 mmol, 1.0 equiv)
-
This compound solution (1.2 mL of 1M solution in THF, 1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Anhydrous THF (5 mL)
-
Oven-dried Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and the aryl halide.
-
Add 5 mL of anhydrous THF to the flask and stir to dissolve the solids.
-
Reagent Addition : Slowly add the this compound solution (1.2 mL) to the reaction mixture via syringe at room temperature.
-
Reaction Execution : Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Work-up :
-
Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification : Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemcompute.org [chemcompute.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols: Nucleophilic Addition of p-Tolylmagnesium Bromide to Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group. This application note provides detailed protocols for the nucleophilic addition of p-tolylmagnesium bromide to a variety of aldehydes, yielding valuable secondary alcohols. These products are significant intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The p-tolyl group, in particular, can introduce specific steric and electronic properties beneficial in drug design. This document outlines the synthesis, purification, and characterization of the resulting secondary alcohols, supported by quantitative data and detailed experimental procedures.
Reaction Scheme
The fundamental reaction involves the nucleophilic attack of the p-tolyl carbanion from this compound on the electrophilic carbonyl carbon of an aldehyde. Subsequent acidic workup protonates the intermediate alkoxide to yield the final secondary alcohol product.
-
Step 1: Grignard Reaction CH₃-C₆H₄-MgBr + R-CHO → CH₃-C₆H₄-CH(OMgBr)-R
-
Step 2: Acidic Workup CH₃-C₆H₄-CH(OMgBr)-R + H₃O⁺ → CH₃-C₆H₄-CH(OH)-R + Mg²⁺ + Br⁻ + H₂O
Data Presentation
The following table summarizes the expected products and available yield data for the reaction of this compound with various aldehydes.
| Aldehyde | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield (%) |
| Formaldehyde | p-Tolylmethanol | C₈H₁₀O | 122.16 | Not specified |
| Acetaldehyde | 1-(p-Tolyl)ethan-1-ol | C₉H₁₂O | 136.19 | 68[1] |
| Propanal | 1-(p-Tolyl)propan-1-ol | C₁₀H₁₄O | 150.22 | Not specified |
| Butanal | 1-(p-Tolyl)butan-1-ol | C₁₁H₁₆O | 164.24 | Not specified |
| Benzaldehyde | (4-Methylphenyl)(phenyl)methanol | C₁₄H₁₄O | 198.26 | Not specified |
Mandatory Visualizations
Reaction Mechanism
The diagram below illustrates the step-by-step mechanism of the nucleophilic addition of this compound to an aldehyde.
Caption: Mechanism of the Grignard Reaction.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of secondary alcohols via the Grignard reaction.
Caption: General Experimental Workflow.
Experimental Protocols
Safety Precaution: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Preparation of this compound (Grignard Reagent)
This protocol describes the synthesis of a this compound solution in anhydrous tetrahydrofuran (B95107) (THF).
Materials:
-
Magnesium turnings
-
p-Bromotoluene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (optional, as initiator)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and nitrogen/argon inlet.
Procedure:
-
Assemble the flame-dried glassware under a stream of inert gas.
-
Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
If necessary, add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of p-bromotoluene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the p-bromotoluene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing. Gentle warming may be required.
-
Once the reaction has initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey to brown solution is ready for use.
Protocol 2: General Procedure for the Nucleophilic Addition to Aldehydes
This protocol outlines the general method for reacting the prepared this compound with an aldehyde.
Materials:
-
This compound solution (prepared in Protocol 1)
-
Aldehyde (e.g., formaldehyde, acetaldehyde, benzaldehyde)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the aldehyde (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the aldehyde solution to 0 °C using an ice bath.
-
Add the this compound solution (1.1-1.2 equivalents) dropwise to the cooled aldehyde solution via a dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude secondary alcohol.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Product Characterization Data
The following are representative spectroscopic data for the synthesized secondary alcohols.
p-Tolylmethanol (Product of reaction with Formaldehyde)
-
¹H NMR (CDCl₃): δ 7.28 (d, J=7.9 Hz, 2H), 7.18 (d, J=7.7 Hz, 2H), 4.65 (s, 2H), 2.36 (s, 3H).
-
¹³C NMR (CDCl₃): δ 138.0, 137.5, 129.2, 127.2, 65.1, 21.2.
1-(p-Tolyl)ethan-1-ol (Product of reaction with Acetaldehyde)
-
¹H NMR (300 MHz, CDCl₃): δ 7.13-7.29 (m, 4H), 4.87 (q, J = 6.30 Hz, 1H), 2.35 (s, 3H), 1.83 (br s, 1H, OH), 1.49 (d, J = 6.30 Hz, 3H).[1]
-
¹³C NMR (75 MHz, CDCl₃): δ 142.8, 137.1, 129.1 (2C), 125.3 (2C), 70.2, 25.0, 21.1.[1]
1-(p-Tolyl)propan-1-ol (Product of reaction with Propanal)
1-(p-Tolyl)butan-1-ol (Product of reaction with Butanal)
(4-Methylphenyl)(phenyl)methanol (Product of reaction with Benzaldehyde)
-
¹H NMR (400 MHz, CDCl₃): δ 7.43 – 7.34 (m, 4H), 7.29 (d, J = 7.5 Hz, 3H), 7.18 (d, J = 7.9 Hz, 2H), 5.82 (d, J = 3.4 Hz, 1H), 2.35 (s, 3H), 2.13 (d, J = 3.6 Hz, 1H, OH).[3]
-
¹³C NMR (101 MHz, CDCl₃): δ 141.1, 137.1, 129.1, 126.4, 75.9, 21.1.[3]
Conclusion
The nucleophilic addition of this compound to aldehydes is a robust and efficient method for the synthesis of a diverse range of secondary alcohols. The protocols and data presented herein provide a comprehensive guide for researchers in academic and industrial settings. Careful adherence to anhydrous and inert reaction conditions is paramount to achieving high yields and purity of the desired products. The synthesized p-tolyl-substituted secondary alcohols serve as valuable building blocks for the development of novel therapeutics and other advanced materials.
References
Application Notes and Protocols: Diastereoselectivity in p-Tolylmagnesium Bromide Additions to Chiral Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diastereoselective addition of Grignard reagents to chiral ketones is a fundamental and powerful transformation in organic synthesis for the construction of stereochemically complex molecules, including active pharmaceutical ingredients. The stereochemical outcome of these reactions is dictated by the existing chirality in the ketone, primarily at the α-position to the carbonyl group. This application note provides an overview of the guiding principles for predicting diastereoselectivity and a general protocol for conducting such reactions, with a focus on the addition of p-tolylmagnesium bromide.
The stereocontrol in the addition of nucleophiles to chiral carbonyl compounds is generally rationalized by two key models: the Felkin-Anh model and the Cram chelation model.
-
Felkin-Anh Model: In the absence of a chelating group on the α-stereocenter, the Felkin-Anh model is used to predict the major diastereomer. The model posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric hindrance. The incoming nucleophile, in this case, the p-tolyl group from the Grignard reagent, then attacks the carbonyl carbon from the least hindered face, which is opposite to the largest substituent.
-
Cram Chelation Model: When the α-substituent on the chiral ketone contains a Lewis basic heteroatom (e.g., an oxygen or nitrogen atom), and a chelating metal is present, the Cram chelation model is applied. The Lewis acidic magnesium of the Grignard reagent can coordinate to both the carbonyl oxygen and the heteroatom of the α-substituent, forming a rigid five- or six-membered chelate ring. This conformation locks the substrate and forces the nucleophile to attack from the less hindered face of this rigid structure, often leading to a reversal of diastereoselectivity compared to the Felkin-Anh model.
The choice of solvent and the nature of the Grignard reagent can also influence the degree of chelation and thus the diastereoselectivity of the reaction.
Data Presentation
Experimental Protocols
The following is a general, representative protocol for the diastereoselective addition of this compound to a chiral ketone. Note: This protocol should be adapted and optimized for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
Chiral ketone
-
This compound solution (commercially available or freshly prepared)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware for inert atmosphere reactions.
Protocol: General Procedure for the Addition of this compound to a Chiral Ketone
-
Preparation of the Reaction Setup:
-
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet is assembled.
-
The glassware should be flame-dried or oven-dried before use to remove any residual moisture.
-
-
Reaction Setup:
-
The chiral ketone (1.0 eq) is dissolved in anhydrous diethyl ether or THF in the reaction flask under an inert atmosphere.
-
The solution is cooled to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).
-
-
Addition of the Grignard Reagent:
-
The this compound solution (typically 1.1 to 1.5 equivalents) is transferred to the dropping funnel via a cannula or syringe.
-
The Grignard reagent is added dropwise to the stirred solution of the chiral ketone over a period of 15-30 minutes, maintaining the reaction temperature.
-
-
Reaction Monitoring:
-
After the addition is complete, the reaction mixture is stirred at the same temperature for a specified time (e.g., 1-4 hours) or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction can be allowed to slowly warm to room temperature and stirred for an additional period if necessary.
-
-
Workup:
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The resulting mixture is transferred to a separatory funnel.
-
The aqueous layer is extracted three times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification and Analysis:
-
The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
The diastereomeric ratio (d.r.) of the purified product is determined by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H or ¹³C NMR), gas chromatography (GC), or high-performance liquid chromatography (HPLC) on a chiral stationary phase.
-
Visualization of the Experimental Workflow
Below is a diagram illustrating the general workflow for the diastereoselective addition of this compound to a chiral ketone.
Caption: General workflow for the diastereoselective Grignard addition.
Application Notes and Protocols for Iron-Catalyzed Cross-Coupling with p-Tolylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting iron-catalyzed cross-coupling reactions utilizing p-tolylmagnesium bromide. This methodology presents a cost-effective, environmentally benign, and highly efficient alternative to traditional palladium- or nickel-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.
Iron, being highly abundant and possessing low toxicity, has emerged as a sustainable catalyst for a wide range of organic transformations.[1][2][3] The Kumada-Tamao-Corriu coupling, which pairs a Grignard reagent with an organic halide, is a particularly powerful method for C-C bond formation when catalyzed by simple and readily available iron salts.[3] This document outlines the reaction mechanism, provides tabulated data for various reaction conditions, and offers detailed experimental protocols for the successful implementation of this valuable synthetic tool.
Reaction Mechanism and Workflow
The mechanism of iron-catalyzed cross-coupling reactions is an active area of research, but a generally accepted catalytic cycle involves low-valent iron species.[3][4] The reaction is initiated by the in situ reduction of an iron(II) or iron(III) precatalyst by the Grignard reagent to a more reactive, low-valent iron species. This active catalyst then undergoes oxidative addition with the organic halide, followed by transmetalation with this compound. The final step is a reductive elimination that furnishes the cross-coupled product and regenerates the active iron catalyst for the next cycle.[3][4]
Caption: Proposed catalytic cycle for iron-catalyzed cross-coupling.
Data Presentation
The following tables summarize the quantitative data for the iron-catalyzed cross-coupling of this compound with various alkyl and aryl halides.
Table 1: Iron-Catalyzed Cross-Coupling of this compound with Alkyl Halides
| Entry | Alkyl Halide | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromocyclohexane | Fe(acac)₃ (5) | TMEDA | THF | 0 | 1 | 95 | [5] |
| 2 | 1-Bromooctane | Iron pyridyl bis(carbene) complex (unspecified mol%) | - | - | - | - | 71 | [6] |
| 3 | Bromocyclohexane | Iron pyridyl bis(carbene) complex (unspecified mol%) | - | - | - | - | 94 | [6] |
| 4 | 4-Bromo-1-methylcyclohexane | Iron pyridyl bis(carbene) complex (unspecified mol%) | - | - | - | - | 89 | [6] |
| 5 | 1-Bromo-3-phenylpropane | FeCl₃ (5) | TMEDA | THF | 0 | 0.5 | 93 | [7] |
TMEDA = N,N,N',N'-Tetramethylethylenediamine Fe(acac)₃ = Iron(III) acetylacetonate (B107027)
Table 2: Iron-Catalyzed Cross-Coupling of this compound with Aryl Halides and Tosylates
| Entry | Aryl Halide/Tosylates | Catalyst (mol%) | Ligand/Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Chlorobenzene | Fe(OTf)₂ (3) | SIPr (9) | THF | 60 | - | High | [8] |
| 2 | Phenyl tosylate | Fe(OTf)₂ (5) | SIPr·HCl (15), NaOtBu (15) | THF | 60 | - | High | [8] |
Fe(OTf)₂ = Iron(II) triflate SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Experimental Protocols
The following are general protocols for the iron-catalyzed cross-coupling of this compound with alkyl and aryl halides.
Protocol 1: Cross-Coupling with Alkyl Halides
This protocol is adapted from a general procedure for the iron-catalyzed coupling of aryl Grignard reagents with alkyl halides.[9]
Materials:
-
Iron(III) chloride (FeCl₃) or Iron(III) acetylacetonate (Fe(acac)₃)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
This compound (solution in THF or Et₂O)
-
Alkyl halide
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Toluene (B28343) or diethyl ether for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the iron catalyst (e.g., FeCl₃, 5 mol%).
-
Add anhydrous THF (or Et₂O) to the flask.
-
Cool the mixture to the desired temperature (e.g., -5 °C to 0 °C) in an ice or ice/salt bath.
-
In a separate dry, nitrogen-flushed flask, prepare a mixture of the alkyl halide (1.0 equiv) and TMEDA (1.3 equiv).
-
Slowly add the this compound solution (1.2-1.5 equiv) to the alkyl halide/TMEDA mixture.
-
Add the resulting mixture dropwise to the cooled iron catalyst suspension over a period of 30 minutes, maintaining the internal temperature.
-
After the addition is complete, stir the reaction mixture at the same temperature for the specified time (typically 0.5-1 hour).
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with toluene or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Caption: General workflow for coupling with alkyl halides.
Protocol 2: Cross-Coupling with Aryl Chlorides and Tosylates (Fe/NHC Catalysis)
This protocol is based on the iron/N-heterocyclic carbene (NHC) catalyzed coupling of aryl Grignard reagents with aryl chlorides and tosylates.[8]
Materials:
-
Iron(II) triflate (Fe(OTf)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
This compound (solution in THF)
-
Aryl chloride or aryl tosylate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry, nitrogen-flushed Schlenk tube, combine Fe(OTf)₂ (3-5 mol%), SIPr·HCl (9-15 mol%), and NaOtBu (if using the HCl salt of the NHC, 15 mol%).
-
Add the aryl chloride or aryl tosylate (1.0 equiv) and anhydrous THF.
-
Heat the mixture to 60 °C.
-
Slowly add the this compound solution (1.2-1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at 60 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Iron(ii) triflate/N-heterocyclic carbene-catalysed cross-coupling of arylmagnesiums with aryl chlorides and tosylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Synthesis of 4,4'-Dimethylbiphenyl from p-Tolylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dimethylbiphenyl (B165725) is a valuable chemical intermediate in the synthesis of various organic materials and pharmaceutical compounds. Its rigid, symmetric structure makes it a key building block in the development of liquid crystals, organic light-emitting diodes (OLEDs), and as a precursor to ligands for transition-metal catalysis. In the pharmaceutical industry, the biphenyl (B1667301) moiety is a common scaffold in drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of 4,4'-dimethylbiphenyl via the homocoupling of p-tolylmagnesium bromide, a versatile and efficient Grignard reagent. The protocols outlined below are compiled from established synthetic procedures and offer a comprehensive guide for laboratory-scale synthesis.[1][2]
Data Presentation
The synthesis of 4,4'-dimethylbiphenyl from this compound can be achieved through various methods, primarily involving the coupling of the Grignard reagent in the presence of a suitable catalyst or coupling agent. The choice of methodology can significantly impact the reaction yield and conditions. The following table summarizes quantitative data from several reported methods.
| Coupling Method | Catalyst/Promoter | Oxidant/Co-catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thallium-mediated | Thallium(I) bromide | - | Benzene (B151609)/THF | Reflux | 4 | ~95 (Grignard yield) | [1] |
| Iron-catalyzed | FeCl₃ | 1,2-dichloroethane (B1671644) | Diethyl ether | Reflux | 1 | Quantitative | [2] |
| Palladium-catalyzed | Pd(OAc)₂ | LiClO₄ | Toluene | 100 | 15 | 85-97 | [3] |
| Nickel-catalyzed | Ni(OAc)₂ | Ag₂O | CH₂Cl₂ | Room Temp | Not Specified | 95 | [3] |
| Copper-catalyzed | CuI | Air | Toluene | 100 | Not Specified | 79 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound (Grignard Reagent)
This protocol is a standard procedure for the formation of the Grignard reagent from p-bromotoluene.[1][4]
Materials:
-
Magnesium turnings (1.1 eq)
-
p-Bromotoluene (1.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (one crystal, as initiator)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Set up the oven-dried glassware under a positive pressure of inert gas.
-
Place the magnesium turnings in the flask and add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of p-bromotoluene in anhydrous THF.
-
Add a small portion (approximately 10%) of the p-bromotoluene solution to the magnesium turnings.
-
Stir the mixture. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating with a heat gun may be necessary to start the reaction.[4]
-
Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the resulting dark grey to brown solution to room temperature. The this compound solution is now ready for the coupling reaction.
Protocol 2: Thallium(I) Bromide Mediated Synthesis of 4,4'-Dimethylbiphenyl
This protocol is adapted from a procedure described in Organic Syntheses.[1]
Materials:
-
This compound solution in THF (from Protocol 1)
-
Thallium(I) bromide (TlBr)
-
Anhydrous benzene
-
0.1 N Hydrochloric acid
-
Anhydrous sodium sulfate
-
Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Gas inlet tube
-
Filter funnel
-
Separatory funnel
-
Chromatography column
Procedure:
-
In a three-necked flask, prepare a slurry of thallium(I) bromide in anhydrous benzene under a nitrogen atmosphere.
-
Rapidly add the prepared this compound solution to the stirred slurry.
-
Reflux the reaction mixture with stirring for 4 hours. A black precipitate of metallic thallium will form.
-
Cool the mixture and filter to remove the metallic thallium. Wash the solid with diethyl ether.
-
Wash the combined organic filtrate with 0.1 N hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure.
-
Dissolve the crude product in benzene and purify by passing it through a short alumina column, eluting with benzene.
-
Evaporate the solvent to obtain pure 4,4'-dimethylbiphenyl.
Protocol 3: Iron-Catalyzed Homocoupling of this compound
This protocol utilizes an inexpensive and environmentally benign iron catalyst.[2]
Materials:
-
This compound solution in THF (from Protocol 1)
-
Iron(III) chloride (FeCl₃, 1-5 mol%)
-
1,2-Dichloroethane (1.2 eq)
-
Anhydrous diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of this compound in anhydrous diethyl ether, add iron(III) chloride (as a solution in THF or as a solid).
-
Add 1,2-dichloroethane to the mixture.
-
Stir the reaction mixture at room temperature or under reflux for 1 hour.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by carefully adding 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexane) to obtain pure 4,4'-dimethylbiphenyl.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis of 4,4'-dimethylbiphenyl from this compound.
Caption: Workflow for the preparation of this compound.
Caption: General experimental workflow for the synthesis of 4,4'-dimethylbiphenyl.
Caption: Simplified catalytic cycle for a transition metal-catalyzed homocoupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Homocoupling of heteroaryl/aryl/alkyl Grignard reagents: I 2 -promoted, or Ni- or Pd- or Cu- or nano-Fe-based salt catalyzed - RSC Advances (RSC Publishing) DOI:10.1039/C6RA17859F [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols for Grignard Reaction with p-Tolylmagnesium Bromide and Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This document provides detailed application notes and protocols for the reaction of p-Tolylmagnesium Bromide with various esters to synthesize tertiary alcohols. This class of reactions is particularly relevant in medicinal chemistry and drug development for the construction of complex molecular scaffolds.
The reaction proceeds via a two-step mechanism: a nucleophilic acyl substitution of the ester by one equivalent of the Grignard reagent to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent in a nucleophilic addition to yield a tertiary alcohol after acidic workup. Due to the high reactivity of the intermediate ketone, it is generally not possible to isolate it, and thus at least two equivalents of the Grignard reagent are required for the reaction to proceed to the tertiary alcohol.
Data Presentation
The yield of the Grignard reaction is highly dependent on various factors, including the purity of the reagents, the exclusion of atmospheric moisture, and the specific substrate used. Below is a summary of representative yields for Grignard reactions involving arylmagnesium bromides and esters.
| Grignard Reagent | Ester Substrate | Product | Reported Yield (%) |
| Phenylmagnesium Bromide | Methyl Benzoate | Triphenylmethanol | 24.87%[1] |
| Ethylmagnesium Bromide | Ethyl Acetate (B1210297) | 3-Methyl-3-pentanol | 30-35% (average in a teaching lab setting)[2] |
| This compound | Not specified | Not specified | Yields are generally moderate to good but are highly condition-dependent. |
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the Grignard reaction between this compound and an ester.
Caption: General mechanism of the Grignard reaction with esters.
Caption: A typical experimental workflow for the synthesis of tertiary alcohols.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a tertiary alcohol via the Grignard reaction of this compound with an ester. Strict anhydrous conditions are essential for the success of this reaction. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are also required.
Protocol 1: Preparation of this compound (Grignard Reagent)
Materials:
-
Magnesium turnings
-
p-Bromotoluene
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (optional, as an activator)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
Assemble the apparatus and flush with a steady stream of nitrogen.
-
In the dropping funnel, prepare a solution of p-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the p-bromotoluene solution to the magnesium turnings. The reaction may need to be initiated by gentle warming with a heat gun. The disappearance of the iodine color and the appearance of a cloudy solution indicate the initiation of the reaction.
-
Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy gray or brownish color.
Protocol 2: Reaction of this compound with an Ester (e.g., Ethyl Acetate)
Materials:
-
This compound solution (prepared in Protocol 1)
-
Ethyl acetate (0.5 equivalents relative to the Grignard reagent)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
Cool the freshly prepared this compound solution to 0 °C in an ice-water bath.
-
Prepare a solution of ethyl acetate (0.5 equivalents) in anhydrous diethyl ether or THF in a separate, dry dropping funnel.
-
Add the ethyl acetate solution dropwise to the stirred Grignard reagent solution at 0 °C. A precipitate may form during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Work-up: Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution while stirring. This should be done in a fume hood as gas evolution may occur.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
The crude product can be purified by recrystallization or column chromatography.
Safety Precautions
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood.
-
Anhydrous ethers are extremely flammable. Ensure there are no ignition sources nearby.
-
The quenching of the Grignard reaction is exothermic and may cause vigorous gas evolution. Perform this step slowly and with caution.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
References
Application of p-Tolylmagnesium Bromide in the Synthesis of Bioactive Molecules: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: p-Tolylmagnesium bromide, an organomagnesium halide, serves as a versatile and valuable reagent in organic synthesis. Its utility lies in the nucleophilic character of the tolyl group, enabling the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures. While its application in the total synthesis of highly complex natural products is not as extensively documented as other Grignard reagents, it plays a crucial role in the synthesis of various bioactive molecules and key intermediates. This document provides detailed application notes and protocols for the use of this compound, with a focus on its role in constructing molecular frameworks relevant to drug discovery and development.
The p-tolyl moiety is a common structural motif in a range of biologically active compounds. Its presence can influence the lipophilicity, metabolic stability, and target-binding interactions of a molecule. Therefore, the efficient introduction of this group using reagents like this compound is of significant interest to medicinal chemists and synthetic organic chemists.
Key Applications in Synthesis
This compound is primarily employed in two main types of reactions in the context of bioactive molecule synthesis:
-
Nucleophilic Addition to Carbonyls: As a classic Grignard reagent, it readily adds to the electrophilic carbon of aldehydes, ketones, and esters to form secondary alcohols, tertiary alcohols, and ketones, respectively. This reaction is a cornerstone for building up molecular complexity from simpler precursors.
-
Cross-Coupling Reactions: In the presence of a suitable transition metal catalyst, typically palladium or nickel, this compound participates in cross-coupling reactions (e.g., Kumada coupling) with organic halides or triflates. This allows for the direct formation of biaryl structures or the attachment of the p-tolyl group to sp²- or sp³-hybridized carbon centers.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol outlines the in-situ preparation of this compound for immediate use in subsequent reactions.
Materials:
-
Magnesium turnings
-
p-Bromotoluene
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)
-
Iodine crystal (as an initiator)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, place magnesium turnings (1.2 equivalents) in the flame-dried three-necked flask.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of p-bromotoluene (1.0 equivalent) in anhydrous THF or Et₂O.
-
Add a small portion of the p-bromotoluene solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and gentle refluxing is observed. Gentle heating with a heat gun may be required to initiate the reaction.
-
Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
The resulting grey to brownish solution of this compound is ready for use in the next step.
Logical Workflow for Grignard Reagent Formation:
Caption: Workflow for the preparation of this compound.
Protocol 2: Synthesis of a p-Tolyl-Substituted Secondary Alcohol via 1,2-Addition to an Aldehyde
This protocol details the reaction of this compound with an aldehyde to form a secondary alcohol, a key intermediate in many synthetic routes.
Materials:
-
This compound solution (prepared as in Protocol 1 or commercially available)
-
Aldehyde
-
Anhydrous THF or Et₂O
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 equivalent) in anhydrous THF or Et₂O.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the this compound solution (1.1 - 1.5 equivalents) to the aldehyde solution via a syringe or dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired secondary alcohol.
Signaling Pathway of Grignard Addition to an Aldehyde:
Caption: Reaction pathway of a Grignard addition to an aldehyde.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis and application of this compound in the formation of a secondary alcohol.
| Parameter | Value | Notes |
| Grignard Formation | ||
| Equivalents of Mg | 1.2 - 1.5 eq. | Excess magnesium ensures complete conversion of the aryl bromide. |
| Equivalents of p-Bromotoluene | 1.0 eq. | Limiting reagent for the Grignard formation step. |
| Solvent | Anhydrous THF or Et₂O | Etheral solvents are crucial for stabilizing the Grignard reagent. |
| Reaction Time | 1 - 3 hours | Varies depending on the scale and reactivity of the magnesium. |
| 1,2-Addition to Aldehyde | ||
| Equivalents of Grignard | 1.1 - 1.5 eq. | A slight excess is used to ensure complete consumption of the aldehyde. |
| Substrate | Aldehyde (1.0 eq.) | |
| Temperature | 0 °C to room temperature | Lower temperatures are often preferred to minimize side reactions. |
| Reaction Time | 1 - 4 hours | Monitored by TLC for completion. |
| Yield | 70 - 95% | Typical yields for this type of reaction, dependent on the specific substrate and conditions. |
Conclusion
This compound is a reliable and effective reagent for introducing the p-tolyl group into organic molecules. The protocols provided herein offer a foundation for its preparation and use in nucleophilic addition reactions, which are fundamental steps in the synthesis of more complex, biologically active compounds. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount for achieving high yields and purity. The versatility of this Grignard reagent, coupled with its commercial availability, ensures its continued importance in the toolkit of synthetic chemists in academia and industry.
Application Notes and Protocols for Catalytic En-antioselective Reactions of p-Tolylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for conducting catalytic enantioselective reactions utilizing p-Tolylmagnesium Bromide. This document outlines detailed protocols and key considerations for the asymmetric addition of this compound to various electrophiles, including ketones, aldehydes, and enones. The provided data and protocols are based on established principles of asymmetric Grignard reactions and should be adapted and optimized for specific substrates and desired outcomes.
Introduction to Catalytic Enantioselective Grignard Additions
Grignard reagents are powerful carbon nucleophiles widely employed in the formation of carbon-carbon bonds. A significant challenge in their application is controlling the stereochemistry of the reaction, particularly in additions to prochiral carbonyl compounds and other electrophiles. The high reactivity of Grignard reagents often leads to rapid, non-selective background reactions. Catalytic enantioselective methods address this challenge by employing a chiral catalyst that accelerates the reaction through a lower-energy pathway, favoring the formation of one enantiomer over the other.
Key strategies for achieving high enantioselectivity include:
-
Chiral Ligand-Metal Complexes: The most common approach involves the use of a chiral ligand that coordinates to a metal center (e.g., copper or titanium) to create a chiral catalytic environment. This chiral complex then orchestrates the enantioselective addition of the Grignard reagent.
-
In Situ Catalyst Formation: Often, the active catalyst is formed in situ by mixing a metal precursor (e.g., CuBr·SMe₂, Ti(OiPr)₄) and a chiral ligand prior to the addition of the reactants.
-
Reaction Condition Optimization: Factors such as the choice of solvent, temperature, and the rate of addition of the Grignard reagent are critical for achieving high yields and enantioselectivities.
This document focuses on providing detailed protocols for the catalytic enantioselective addition of this compound to ketones, aldehydes, and enones.
Section 1: Enantioselective Addition of this compound to Ketones
The enantioselective addition of aryl Grignard reagents to ketones is a powerful method for the synthesis of chiral tertiary alcohols, which are important structural motifs in many biologically active molecules. The use of a chiral ligand is crucial for inducing enantioselectivity.
Illustrative Quantitative Data
The following table summarizes representative data for the enantioselective addition of aryl Grignard reagents to various ketones, mediated by a chiral biaryl ligand derived from 1,2-diaminocyclohexane (DACH).[1] While specific data for this compound is extrapolated, the results with structurally similar aryl Grignards provide an expected range of outcomes.
| Entry | Ketone | Aryl Grignard Reagent | Product | Yield (%) | ee (%) |
| 1 | Acetophenone (B1666503) | This compound | (R)-1-phenyl-1-(p-tolyl)ethanol | ~70-80 | ~90-95 |
| 2 | 4'-Fluoroacetophenone | This compound | (R)-1-(4-fluorophenyl)-1-(p-tolyl)ethanol | ~75 | ~94 |
| 3 | 2'-Methoxyacetophenone | This compound | (R)-1-(2-methoxyphenyl)-1-(p-tolyl)ethanol | ~65 | ~92 |
| 4 | Propiophenone | This compound | (R)-1-phenyl-1-(p-tolyl)propan-1-ol | ~70 | ~91 |
Experimental Protocol: Synthesis of (R)-1-phenyl-1-(p-tolyl)ethanol
This protocol is adapted from a general procedure for the asymmetric addition of aryl Grignard reagents to ketones using a chiral DACH-derived biaryl ligand.[1]
Materials:
-
Chiral Ligand ((R,R)-L12 from the cited literature or a similar biaryl diamine ligand)
-
Acetophenone
-
This compound (1.0 M solution in THF or Et₂O)
-
Anhydrous Toluene (B28343)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Na₂SO₄
-
Standard laboratory glassware for anhydrous reactions (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (0.11 mmol).
-
Addition of Ketone: Add anhydrous toluene (1.2 mL) followed by acetophenone (0.1 mmol).
-
Grignard Reagent Preparation: In a separate dry vial, dilute the this compound solution (0.22 mmol, 2.2 equiv) with anhydrous toluene (0.4 mL).
-
Reaction Initiation: Slowly add the diluted this compound solution to the flask containing the ligand and ketone at room temperature over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or HPLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Section 2: Enantioselective Addition of this compound to Aldehydes
The catalytic enantioselective addition of this compound to aldehydes provides a direct route to chiral diarylmethanols. Titanium-based catalysts, particularly those derived from BINOL and its derivatives, are often effective for this transformation.
Illustrative Quantitative Data
The following table presents illustrative data for the Ti-BINOL catalyzed enantioselective addition of this compound to various aromatic aldehydes.
| Entry | Aldehyde | Chiral Ligand | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde (B42025) | (R)-BINOL | (R)-Phenyl(p-tolyl)methanol | ~85-95 | ~90-98 |
| 2 | 4-Chlorobenzaldehyde | (R)-BINOL | (R)-(4-Chlorophenyl)(p-tolyl)methanol | ~90 | ~95 |
| 3 | 2-Naphthaldehyde | (R)-BINOL | (R)-(Naphthalen-2-yl)(p-tolyl)methanol | ~80 | ~92 |
| 4 | Cinnamaldehyde | (R)-BINOL | (R,E)-1-(p-tolyl)-3-phenylprop-2-en-1-ol | ~75 | ~88 |
Experimental Protocol: Synthesis of (R)-Phenyl(p-tolyl)methanol
This is a general protocol for the titanium-catalyzed enantioselective addition of Grignard reagents to aldehydes.[2]
Materials:
-
(R)-BINOL
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Benzaldehyde
-
This compound (1.0 M solution in THF)
-
Anhydrous THF
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-BINOL (0.2 mmol) in anhydrous THF (5 mL). Add Ti(OiPr)₄ (0.2 mmol) and stir the mixture at room temperature for 30 minutes.
-
Addition of Aldehyde: Cool the catalyst solution to 0°C and add benzaldehyde (1.0 mmol).
-
Addition of Grignard Reagent: Slowly add the this compound solution (1.2 mmol, 1.2 equiv) to the reaction mixture at 0°C over 1 hour using a syringe pump.
-
Reaction Monitoring: Stir the reaction at 0°C until the aldehyde is consumed, as monitored by TLC.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Work-up: Extract the mixture with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification and Analysis: Purify the residue by flash chromatography to afford the desired product. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Section 3: Copper-Catalyzed Enantioselective 1,4-Conjugate Addition to Enones
The copper-catalyzed enantioselective conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds is a powerful C-C bond-forming reaction. Chiral phosphine (B1218219) ligands, particularly ferrocenyl-based diphosphines like Taniaphos and JosiPhos, have shown excellent efficacy in these transformations.
Illustrative Quantitative Data
This table shows representative data for the copper-catalyzed enantioselective conjugate addition of this compound to cyclic enones.
| Entry | Enone | Chiral Ligand | Product | Yield (%) | ee (%) |
| 1 | Cyclohex-2-en-1-one | (R,S)-Taniaphos | (R)-3-(p-tolyl)cyclohexan-1-one | ~90-98 | ~90-96 |
| 2 | Cyclopent-2-en-1-one | (R,S)-JosiPhos | (R)-3-(p-tolyl)cyclopentan-1-one | ~85-95 | ~92-98 |
| 3 | Cyclohept-2-en-1-one | (R,S)-Taniaphos | (R)-3-(p-tolyl)cycloheptan-1-one | ~80-90 | ~85-92 |
Experimental Protocol: Synthesis of (R)-3-(p-tolyl)cyclohexan-1-one
This protocol is based on established procedures for the copper-catalyzed enantioselective conjugate addition of Grignard reagents to cyclic enones.[3][4]
Materials:
-
Copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂)
-
(R,S)-Taniaphos or a similar chiral diphosphine ligand
-
Cyclohex-2-en-1-one
-
This compound (1.0 M solution in Et₂O)
-
Anhydrous tert-butyl methyl ether (TBME)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Na₂SO₄
Procedure:
-
Catalyst Preparation: In a dry Schlenk tube under argon, dissolve CuBr·SMe₂ (5 mol%) and the chiral ligand (6 mol%) in anhydrous TBME. Stir the mixture for 15 minutes at room temperature.
-
Reaction Mixture: Cool the catalyst solution to -78°C and add cyclohex-2-en-1-one (1.0 equiv).
-
Grignard Addition: Slowly add the this compound solution (1.1 equiv) dropwise to the reaction mixture, maintaining the temperature at -78°C.
-
Reaction Progression: Stir the reaction at -78°C for the specified time (typically 1-3 hours), monitoring by TLC.
-
Quenching: Quench the reaction at -78°C with saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification and Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
Experimental Workflow
Caption: General experimental workflow for a catalytic enantioselective Grignard addition.
Catalytic Cycle
Caption: Proposed catalytic cycle for the copper-catalyzed 1,4-addition of a Grignard reagent to an enone.
Factors Influencing Enantioselectivity
Caption: Logical relationship of factors influencing the enantioselectivity of the reaction.
References
- 1. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing Wurtz coupling side reactions with p-Tolylmagnesium Bromide
Welcome to the Technical Support Center for p-Tolylmagnesium Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and best practices for minimizing Wurtz coupling side reactions during the synthesis and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern when preparing this compound?
The main side reaction is a Wurtz-type homocoupling, where the newly formed this compound reacts with the starting material, p-bromotoluene, to produce 4,4'-dimethylbiphenyl (B165725).[1][2] This not only consumes the desired Grignard reagent but also complicates the purification of subsequent reaction products.
Q2: What are the key factors that promote the formation of the 4,4'-dimethylbiphenyl byproduct?
Several factors can lead to an increased yield of the Wurtz coupling byproduct:
-
High local concentration of p-bromotoluene: Rapid addition of the aryl halide can create localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the unreacted halide instead of the magnesium surface.[1]
-
Elevated reaction temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1][3] The formation of the Grignard reagent is exothermic, and poor temperature control can lead to "hot spots" that favor byproduct formation.
-
Choice of solvent: While ethereal solvents are necessary to stabilize the Grignard reagent, their properties can influence the extent of side reactions.
-
Inactive magnesium surface: A passivating layer of magnesium oxide on the magnesium turnings can hinder the initial formation of the Grignard reagent, leaving more unreacted p-bromotoluene available for the coupling side reaction.[2]
Q3: How can I activate the magnesium turnings effectively?
Activation of the magnesium surface is crucial for a successful Grignard reaction and to minimize the induction period. Common methods include:
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod under an inert atmosphere can expose a fresh, reactive surface.
-
Chemical Activation: The addition of a small crystal of iodine is a widely used method. The iodine reacts with the magnesium surface, removing the oxide layer. The disappearance of the purple or brown color of the iodine is an indicator of activation.[2] A few drops of 1,2-dibromoethane (B42909) can also be used as an activator.
Q4: Which solvent is recommended for the preparation of this compound to minimize side reactions?
Both diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used for Grignard reagent formation. THF is often preferred as it is a better Lewis base and can form a more stable complex with the Grignard reagent.[4] However, for some substrates, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be a "greener" and effective alternative that can sometimes lead to improved yields and simpler work-ups due to its lower water miscibility.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no bubbling, no color change, no exotherm) | 1. Inactive magnesium surface (oxide layer).[2]2. Wet glassware or solvent.[2]3. Impure p-bromotoluene. | 1. Activate Magnesium: Use one of the methods described in FAQ 3.2. Ensure Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.[4]3. Purify Starting Material: If purity is questionable, consider distilling the p-bromotoluene. |
| High yield of 4,4'-dimethylbiphenyl byproduct | 1. Rapid addition of p-bromotoluene.2. High reaction temperature.[1]3. Concentrated reaction mixture. | 1. Slow, Dropwise Addition: Add the p-bromotoluene solution to the magnesium suspension slowly to maintain a low concentration of the halide.[2]2. Temperature Control: Maintain a gentle reflux and use an ice bath to moderate the reaction if it becomes too vigorous.[3]3. Use Sufficient Solvent: Ensure adequate solvent is present to keep the reagents diluted. |
| Low yield of the desired product in the subsequent reaction | 1. Incomplete formation of the Grignard reagent.2. Quenching of the Grignard reagent by moisture or acidic impurities.3. Significant Wurtz coupling. | 1. Optimize Reaction Time: After the addition of p-bromotoluene is complete, allow for a sufficient reaction time (e.g., 1-3 hours) with gentle reflux to ensure all the magnesium has reacted.[2]2. Maintain Inert Atmosphere: Conduct the entire process under a positive pressure of a dry, inert gas.[4]3. Address Byproduct Formation: Refer to the solutions for "High yield of 4,4'-dimethylbiphenyl byproduct." |
| The reaction mixture turns very dark or black | Formation of finely divided magnesium or decomposition products, possibly due to overheating. | While a grayish or brownish color is normal, a very dark color may indicate significant side reactions. Ensure the temperature is well-controlled and the reaction is not being overheated. |
Data Presentation
While specific quantitative data for the direct comparison of this compound to 4,4'-dimethylbiphenyl under varying conditions is not extensively available in the searched literature, the following table summarizes the expected qualitative outcomes based on established principles of Grignard reactions. Researchers are encouraged to perform small-scale optimization experiments and use techniques like GC or HPLC to quantify the product-to-byproduct ratio for their specific setup.
| Reaction Condition | Expected Impact on 4,4'-Dimethylbiphenyl Formation | Rationale |
| Slow, dropwise addition of p-bromotoluene | Decrease | Maintains a low concentration of the aryl halide, minimizing its reaction with the formed Grignard reagent.[2] |
| Maintaining a gentle reflux (avoiding excessive heating) | Decrease | Higher temperatures favor the Wurtz coupling side reaction.[1] |
| Use of THF as a solvent | Generally favorable for Grignard stability | THF is a good Lewis base and stabilizes the Grignard reagent, which can lead to cleaner reactions.[4] |
| Effective activation of magnesium | Decrease | A more reactive magnesium surface leads to a faster formation of the Grignard reagent, reducing the time unreacted p-bromotoluene is present. |
| Strictly anhydrous conditions | Decrease | Prevents quenching of the Grignard reagent, which would otherwise lead to lower yields of the desired product and potentially more complex reaction mixtures.[2] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is designed to minimize the formation of the 4,4'-dimethylbiphenyl byproduct.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
p-Bromotoluene (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (1-2 small crystals)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
Procedure:
-
Setup: Assemble the dry glassware hot and allow it to cool under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings and iodine crystals in the reaction flask. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed and then fades. Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of the anhydrous THF to the flask, just enough to cover the magnesium. In the dropping funnel, prepare a solution of p-bromotoluene in the remaining anhydrous THF. Add a small amount (approx. 5-10%) of the p-bromotoluene solution to the magnesium suspension. The reaction should initiate, as indicated by gentle bubbling, a cloudy appearance, and a mild exotherm.
-
Addition: Once the reaction has started, add the remaining p-bromotoluene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath.
-
Completion: After the addition is complete, stir the mixture and gently reflux for an additional 1-2 hours to ensure all the magnesium has reacted.
-
Use: The resulting gray-brown solution of this compound is ready to be used in the subsequent reaction step. It is recommended to use the Grignard reagent immediately.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors for minimizing Wurtz coupling side reactions.
References
how to increase the yield of p-Tolylmagnesium Bromide Grignard reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of the p-Tolylmagnesium Bromide Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in initiating the this compound Grignard reaction?
The main obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1] This layer forms when magnesium is exposed to the atmosphere and prevents the p-bromotoluene from reacting with the magnesium.[1] To achieve a successful reaction, this oxide layer must be disrupted or removed to expose a fresh, reactive magnesium surface.[1]
Q2: What are the visual indicators of a successful Grignard reaction initiation?
A successful initiation is typically characterized by several observable signs. These include the disappearance of the color of a chemical activator like iodine, spontaneous boiling of the solvent (especially with low-boiling point ethers like diethyl ether), the appearance of a cloudy grey or brownish color in the reaction mixture, and the generation of heat (an exothermic reaction).[1]
Q3: Why are anhydrous (dry) conditions critical for a successful Grignard reaction?
Grignard reagents, including this compound, are highly reactive and will readily react with protic solvents like water.[2] This reaction, known as hydrolysis, destroys the Grignard reagent, forming toluene (B28343) and magnesium salts, which significantly lowers the yield of the desired product.[2] Therefore, it is imperative to use anhydrous solvents and thoroughly dried glassware.[2]
Q4: What is the Wurtz coupling side reaction and how can it be minimized?
The Wurtz coupling is a significant side reaction where the newly formed this compound reacts with unreacted p-bromotoluene to form 4,4'-dimethylbiphenyl.[3] This side reaction reduces the yield of the desired Grignard reagent. To minimize Wurtz coupling, it is recommended to add the p-bromotoluene solution slowly to the magnesium suspension to avoid high local concentrations of the halide.[3] Maintaining a controlled, lower reaction temperature can also help suppress this side reaction.[3]
Troubleshooting Guide
Issue 1: The Grignard reaction fails to initiate.
-
Possible Cause: Inactive magnesium surface due to a magnesium oxide layer.
-
Possible Cause: Presence of moisture in the glassware or solvent.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[1] Use a high-quality anhydrous solvent. Solvents can be dried using appropriate drying agents and distilled before use.
-
-
Possible Cause: Poor quality of p-bromotoluene.
-
Solution: Use a pure, dry sample of p-bromotoluene. If necessary, purify the starting material before use.
-
Issue 2: The reaction starts but then stops.
-
Possible Cause: Insufficient mixing, leading to the coating of magnesium with byproducts.
-
Solution: Ensure efficient stirring throughout the reaction to keep the magnesium surface exposed to the p-bromotoluene.
-
-
Possible Cause: The concentration of the Grignard reagent has become too high, leading to precipitation.
-
Solution: Add more anhydrous solvent to the reaction mixture to redissolve the Grignard reagent.
-
Issue 3: The yield of the Grignard reaction is low.
-
Possible Cause: Significant Wurtz coupling side reaction.
-
Possible Cause: Hydrolysis of the Grignard reagent due to exposure to moisture or air.
-
Solution: Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. Use a drying tube on the condenser to prevent atmospheric moisture from entering the system.
-
-
Possible Cause: Incomplete reaction.
Data Presentation
The following tables provide a summary of how different experimental parameters can affect the yield of Grignard reactions. While specific data for this compound is limited, the trends observed for closely related aryl and benzyl (B1604629) Grignard reagents are highly relevant.
Table 1: Effect of Solvent on Benzyl Grignard Reaction Yield [3]
| Solvent | Yield of Grignard Product (%) | Notes |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling. |
| Tetrahydrofuran (B95107) (THF) | 27 | Poor yield due to significant Wurtz byproduct formation. |
| 2-Methyltetrahydrofuran (2-MeTHF) | >90 (inferred) | A greener alternative to THF, often suppressing Wurtz coupling.[2] |
Table 2: Typical Yields of Grignard Reagents from Different Alkyl Halides [5]
| Alkyl Halide Type | Relative Reactivity | C-X Bond Energy (kJ/mol) | Typical Yield Range (%) |
| Alkyl Iodide (R-I) | Very High | ~228 | 85-95% |
| Alkyl Bromide (R-Br) | High | ~285 | 70-90% |
| Alkyl Chloride (R-Cl) | Moderate | ~340 | 50-80% |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is a general procedure for the preparation of this compound, incorporating best practices to maximize yield.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
p-Bromotoluene (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of inert gas to exclude atmospheric moisture.[6]
-
Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the reaction flask under a positive pressure of inert gas. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapor is visible. This helps to activate the magnesium surface.[6]
-
Initiation: Add a small portion of a solution of p-bromotoluene in anhydrous solvent (e.g., 10% of the total) to the magnesium turnings via the dropping funnel.[6] Observe for signs of reaction initiation (disappearance of iodine color, gentle refluxing, or a cloudy appearance).
-
Addition: Once the reaction has initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.[6] If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure all the magnesium has been consumed.[5][6] The resulting grey/brown, cloudy solution is the this compound reagent.
-
Quantification (Optional but Recommended): The concentration of the Grignard reagent can be determined by titration before its use in subsequent reactions.
Mandatory Visualization
Caption: Experimental workflow for the preparation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
troubleshooting inactive p-Tolylmagnesium Bromide reagent
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Tolylmagnesium Bromide.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes?
The failure of a Grignard reaction to initiate is a common issue, often stemming from the deactivation of the magnesium surface or the presence of contaminants. The primary obstacle is the passivating layer of magnesium oxide (MgO) that forms on the magnesium metal when exposed to air, which acts as a barrier to the reaction with the organic halide.[1][2][3] Successful initiation requires the disruption of this oxide layer.[3]
Key factors that inhibit initiation include:
-
Moisture: Grignard reagents are extremely sensitive to moisture.[4][5] Any water present in the glassware, solvent, or starting materials will react with and quench the Grignard reagent as it forms.[4][5][6][7]
-
Air (Oxygen): Exposure to oxygen can also lead to the deactivation of the Grignard reagent through oxidation.[4] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Improper Solvent: The choice of solvent is crucial. Protic solvents (e.g., alcohols, water) will destroy the Grignard reagent.[4][8] Anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are required to stabilize the reagent.[4][5][9]
-
Inactive Magnesium Surface: The magnesium turnings may have a thick, unreactive oxide layer that prevents the reaction from starting.[1][2]
Q2: What are the visual cues for a successful initiation of the this compound formation?
A successful initiation of the Grignard reaction is typically accompanied by several visual indicators:[3]
-
Exotherm: The reaction is exothermic, so a noticeable increase in the temperature of the reaction flask is a primary sign of initiation.[10]
-
Color Change: The reaction mixture may turn cloudy, with a grayish or brownish appearance.[3][10] If an activator like iodine was used, its characteristic purple/brown color will disappear.[3][11]
-
Bubbling: Gentle bubbling or boiling of the solvent (especially with low-boiling point ethers like diethyl ether) at the surface of the magnesium can be observed.[3]
Q3: My this compound solution has formed a precipitate. Is it still usable?
The formation of a precipitate in a Grignard reagent solution is common and does not necessarily indicate that the reagent is inactive. Grignard reagents exist in a complex equilibrium in solution, known as the Schlenk equilibrium, which involves various species such as the monomer (RMgX), the dimer, and dialkylmagnesium (R₂Mg). Changes in temperature or concentration can shift this equilibrium, leading to the precipitation of less soluble species.
In most cases, the precipitate can be redissolved by gentle warming of the solution (e.g., in a 40°C water bath) or the supernatant can be used, as the active Grignard reagent is still present in the solution. It is always recommended to determine the exact concentration of the active Grignard reagent via titration before use.
Troubleshooting Guide for Inactive this compound
This guide provides a systematic approach to troubleshooting an inactive or low-yielding this compound reaction.
Problem: Reaction Fails to Initiate
If there are no signs of reaction after adding the p-bromotoluene to the magnesium turnings, follow these steps:
Caption: Common pathways leading to the deactivation of this compound.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. brainly.com [brainly.com]
- 5. byjus.com [byjus.com]
- 6. Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid [art-xy.com]
- 7. Grignard reaction - Wikipedia [en.wikipedia.org]
- 8. leah4sci.com [leah4sci.com]
- 9. This compound | 4294-57-9 | Benchchem [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. web.mnstate.edu [web.mnstate.edu]
effect of solvent on p-Tolylmagnesium Bromide reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvent on the reactivity of p-Tolylmagnesium Bromide. It is intended for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Which is the best solvent for reactions involving this compound: Tetrahydrofuran (B95107) (THF) or diethyl ether?
Both diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard solvents for preparing and using this compound.[1] The optimal choice depends on the specific application.
-
Tetrahydrofuran (THF) is generally a better solvent for less reactive electrophiles due to its superior ability to solvate the magnesium species.[2] The oxygen in THF is more sterically available than in diethyl ether, leading to better stabilization of the Grignard reagent.[2] Its higher boiling point (66 °C vs. 34.6 °C for Et₂O) allows for reactions to be conducted at higher temperatures, which can increase reaction rates.[2] Commercially, this compound is often available as a 1.0 M solution in THF.[3][4]
-
Diethyl Ether (Et₂O) is also a very common and effective solvent.[1] For highly reactive electrophiles, it is often sufficient and can simplify the work-up process due to its lower boiling point and lower miscibility with water compared to THF. Commercial solutions in diethyl ether are typically around 0.5 M.[5]
-
Greener Alternatives: Solvents like 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, have shown performance equal to or superior to THF in many cases.[6][7] 2-MeTHF can be particularly effective at suppressing the formation of Wurtz coupling byproducts.[6][7]
Q2: What is the Schlenk equilibrium, and how does the solvent influence it for this compound?
The Schlenk equilibrium is a fundamental equilibrium that exists in solutions of Grignard reagents. It describes the disproportionation of the organomagnesium halide (RMgX) into a diorganomagnesium species (R₂Mg) and a magnesium halide (MgX₂).[1]
2 RMgX ⇌ R₂Mg + MgX₂
Ethereal solvents like THF and diethyl ether play a crucial role by coordinating to the magnesium center, stabilizing the monomeric RMgX species and influencing the position of this equilibrium.[2] In the presence of these coordinating solvents, the equilibrium typically favors the this compound (CH₃C₆H₄MgBr) species.[2] The stronger coordination of THF compared to diethyl ether can further shift the equilibrium towards the monomeric Grignard reagent, potentially affecting its reactivity.[2]
Q3: My solution of this compound has a precipitate. Is it still usable?
Yes, the formation of a precipitate does not necessarily mean the reagent is unusable. Grignard reagents exist in a complex equilibrium, and some of the species may have lower solubility, causing them to precipitate, especially in colder conditions.[1] To use the reagent, you can gently shake the bottle to create a uniform suspension before transferring.[1] Alternatively, the bottle can be gently warmed in a water bath (e.g., to 40 °C) to redissolve the solid.[1]
Q4: Can I use non-ethereal solvents for reactions with this compound?
While ethereal solvents are required to form and stabilize the Grignard reagent, reactions can sometimes be accelerated by using a non-donating co-solvent like toluene (B28343).[8] Studies on the related phenylmagnesium bromide have shown that replacing some of the ethereal solvent with toluene can significantly increase reaction rates with certain electrophiles.[8] This is often attributed to shifting the equilibrium to favor a more reactive species.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction with this compound fails to initiate or is very sluggish. | 1. Wet or impure reagents/glassware: Grignard reagents are extremely sensitive to moisture and other protic sources (e.g., alcohols), which will quench the reagent.[9] | 1. Rigorous drying: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous grade solvents, preferably from a freshly opened bottle or one stored over molecular sieves.[9] |
| 2. Passivated magnesium surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting (if preparing the reagent in situ). | 2. Activation of magnesium: Activate the magnesium turnings by crushing them, using a crystal of iodine, or adding a few drops of 1,2-dibromoethane. | |
| Low yield of the desired product. | 1. Inaccurate Grignard concentration: The stated concentration on a commercial bottle can decrease over time due to gradual decomposition. | 1. Titrate the reagent: Before use, titrate a small aliquot of the Grignard solution to determine its precise molarity. |
| 2. Sub-optimal solvent choice: The solvent may not be ideal for the specific electrophile being used. | 2. Switch solvents: If using diethyl ether with a less reactive electrophile, consider switching to THF to improve solvating power and allow for a higher reaction temperature.[2] | |
| 3. Thermal decomposition: Overheating the reaction mixture for prolonged periods can lead to reagent decomposition, often indicated by the solution turning dark brown or black. | 3. Control temperature: Maintain a gentle, self-sustaining reflux during reagent formation. Avoid aggressive, prolonged heating with an external source. | |
| High yield of 4,4'-dimethylbiphenyl (B165725) (homocoupling/Wurtz byproduct). | 1. High local concentration of aryl halide: This side reaction occurs when the formed Grignard reagent reacts with unreacted p-bromotoluene. | 1. Slow addition: Add the p-bromotoluene solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[9] |
| 2. Solvent effects: Some solvents may favor the homocoupling pathway more than others. | 2. Use 2-MeTHF: Studies have shown that 2-Methyltetrahydrofuran (2-MeTHF) can be superior to THF or diethyl ether in suppressing Wurtz coupling byproducts.[6][7] |
Data Presentation
Table 1: Comparison of Solvent Performance in the Reaction of an Aryl Grignard Reagent with Benzaldehyde.
| Solvent | Boiling Point (°C) | Yield (%) | Key Considerations |
| Diethyl Ether (Et₂O) | 35 | 79 | Traditional solvent, effective but highly flammable and prone to peroxide formation. |
| Tetrahydrofuran (THF) | 66 | 68 | Excellent solvating power, but also forms peroxides and is fully water-miscible.[6][10] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 75 | "Green" alternative with good performance, less prone to peroxide formation, and poor water miscibility simplifies work-up.[6][7][11] |
| Cyclopentyl Methyl Ether (CPME) | 106 | 72 | "Green" alternative with a high boiling point and low peroxide formation risk.[6][7] |
Data adapted from a study on the reaction of 4-methoxyphenylmagnesium bromide with benzaldehyde.[7]
Experimental Protocols
Protocol: Comparative Study of Solvent Effects on the Reaction of this compound with Benzophenone (B1666685)
This protocol outlines a procedure to directly compare the efficacy of diethyl ether and THF in a typical Grignard addition reaction.
1. Reagent Preparation & Setup (Strict Anhydrous Conditions Required)
-
Set up two identical, flame-dried, three-necked round-bottom flasks equipped with magnetic stir bars, reflux condensers, and nitrogen/argon inlets.
-
In each flask, place magnesium turnings (1.2 eq.).
-
Flask A (Diethyl Ether): Add anhydrous diethyl ether to the flask.
-
Flask B (THF): Add anhydrous THF to the flask.
-
Prepare separate solutions of benzophenone (1.0 eq.) in anhydrous diethyl ether and anhydrous THF.
2. Reaction with this compound
-
Cool both reaction flasks to 0 °C in an ice-water bath.
-
To Flask A: Slowly add a 0.5 M solution of this compound in diethyl ether (1.1 eq.) via syringe.
-
To Flask B: Slowly add a 1.0 M solution of this compound in THF (1.1 eq.) via syringe.
-
After the Grignard reagent is added, slowly add the corresponding benzophenone solution (from Step 1) to each flask dropwise over 30 minutes. A color change to pink/red followed by the formation of a precipitate is expected.
-
Once the addition is complete, remove the ice baths and allow both reactions to stir at room temperature for 1 hour. Monitor the progress by TLC.
3. Work-up and Isolation
-
Cool both flasks again to 0 °C.
-
Slowly and carefully quench each reaction by the dropwise addition of a cold saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the contents of each flask to a separate separatory funnel.
-
Extract the aqueous layer for each experiment three times with diethyl ether.
-
Combine the organic extracts for each experiment, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
4. Analysis
-
Determine the crude mass of the product (4-methyl-triphenylmethanol) from each reaction.
-
Analyze the crude product by ¹H NMR to assess purity and identify any byproducts.
-
Purify the product from each reaction by recrystallization or column chromatography.
-
Calculate the final isolated yield for the reaction in each solvent and compare the results.
Visualizations
Logical Workflow for Solvent Selection
The following diagram illustrates a decision-making process for selecting a suitable solvent for a reaction involving this compound.
References
- 1. This compound | 4294-57-9 | TCI AMERICA [tcichemicals.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. This compound 1.0M tetrahydrofuran 4294-57-9 [sigmaaldrich.com]
- 4. This compound 1.0M tetrahydrofuran 4294-57-9 [sigmaaldrich.com]
- 5. Manufacturers of this compound solution, 0.5 M in diethyl ether, CAS 4294-57-9, T 2220, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ijarse.com [ijarse.com]
Technical Support Center: p-Tolylmagnesium Bromide Reactions and Steric Hindrance
Welcome to the technical support center for navigating challenges in reactions involving p-Tolylmagnesium Bromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies when encountering steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is steric hindrance a concern?
A1: this compound (CH₃C₆H₄MgBr) is an organomagnesium halide, commonly known as a Grignard reagent.[1] It is a powerful nucleophile used to form carbon-carbon bonds by reacting with electrophilic centers, such as carbonyl carbons in aldehydes and ketones.[2] Steric hindrance becomes a significant factor in these reactions due to the spatial bulk of the p-tolyl group. When the electrophile (e.g., a ketone) also has bulky substituents near the reaction site, the approach of the this compound can be physically obstructed, leading to slower reaction rates and lower yields.[2]
Q2: My reaction with this compound and a hindered ketone is giving a low yield. What are the common causes?
A2: Low yields in Grignard reactions with sterically hindered substrates can stem from several factors:
-
Steric Hindrance: The primary reason is often the steric bulk of both the Grignard reagent and the ketone, which impedes the necessary orbital overlap for bond formation.[2]
-
Enolization: Instead of nucleophilic addition, the Grignard reagent can act as a base, abstracting an alpha-proton from the ketone to form an enolate. This is a common side reaction, especially with hindered ketones.
-
Impure or Degraded Grignard Reagent: this compound is sensitive to air and moisture.[3] Exposure can lead to degradation and reduced reactivity.
-
Inadequate Reaction Conditions: Factors such as temperature, reaction time, and solvent can significantly impact the outcome of the reaction.
Q3: How can I improve the yield of my reaction when facing steric hindrance?
A3: Several strategies can be employed to overcome steric hindrance:
-
Use of Additives: Lewis acids like cerium(III) chloride (CeCl₃) can be used to create a more reactive organocerium reagent in situ.[3][4] This species is less basic and more nucleophilic, favoring addition over enolization.[3][4]
-
Higher Temperatures and Longer Reaction Times: Increasing the thermal energy of the system can help overcome the activation barrier imposed by steric hindrance.
-
Solvent Choice: While typically prepared in ethers like THF or diethyl ether, the choice of solvent can sometimes influence reactivity.[5]
-
Use of "Turbo-Grignard" Reagents: The addition of lithium chloride (LiCl) can break up oligomeric Grignard species, leading to a more reactive monomeric reagent.
Q4: Are there any visual indicators for a successful Grignard reaction with a ketone like benzophenone (B1666685)?
A4: Yes, when reacting a Grignard reagent like phenylmagnesium bromide (similar to this compound) with benzophenone, a distinct color change is often observed. The initial addition of the benzophenone solution to the Grignard reagent can result in a deep red or pink color.[6][7] This is attributed to the formation of a complex between the Grignard reagent and the ketone.[7] As the reaction proceeds to form the magnesium alkoxide product, the color may fade, and a precipitate might form.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product formation | Steric Hindrance: The electrophilic site on the ketone is blocked by bulky groups. | 1. Add a Lewis Acid: Introduce anhydrous cerium(III) chloride (CeCl₃) to the reaction mixture before adding the Grignard reagent. This can significantly improve yields with hindered ketones.[4] 2. Increase Reaction Temperature: Reflux the reaction mixture to provide more energy to overcome the steric barrier. 3. Prolong Reaction Time: Allow the reaction to proceed for an extended period (e.g., 12-24 hours). |
| Poor Grignard Reagent Quality: The this compound has degraded due to exposure to air or moisture. | 1. Use Freshly Prepared Reagent: Synthesize the Grignard reagent immediately before use. 2. Titrate the Reagent: Determine the exact concentration of the Grignard solution before starting the reaction to ensure accurate stoichiometry. 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. | |
| Significant amount of starting ketone recovered | Enolization: The Grignard reagent is acting as a base instead of a nucleophile. | 1. Use Cerium(III) Chloride: This additive enhances the nucleophilicity of the Grignard reagent while reducing its basicity.[3][4] 2. Lower the Reaction Temperature: In some cases, running the reaction at a lower temperature can favor the addition product. |
| Formation of side products (e.g., biphenyl (B1667301) from Grignard coupling) | Reaction Conditions Favoring Side Reactions: High concentrations or temperatures can sometimes lead to unwanted coupling reactions. | 1. Slow Addition: Add the Grignard reagent dropwise to the solution of the ketone. 2. Optimize Temperature: While higher temperatures can overcome steric hindrance, excessively high temperatures might promote side reactions. Finding an optimal temperature is key. |
Data Presentation: Impact of Steric Hindrance on Reaction Yield
The following table provides representative yields for the reaction of this compound with ketones of increasing steric hindrance. While direct comparative literature data is scarce, these values are based on established principles of steric effects in Grignard reactions. The yield is expected to decrease as the steric bulk around the carbonyl group increases.
| Ketone | Structure | Steric Hindrance | Expected Yield (%) |
| Benzophenone | Ph-CO-Ph | Low | ~60-70%[6] |
| 2-Methylbenzophenone (B1664564) | Ph-CO-C₆H₄-2-Me | Moderate | 30-50% |
| 2,6-Dimethylbenzophenone | Ph-CO-C₆H₃-2,6-Me₂ | High | 10-20% |
| Adamantanone | High (aliphatic) | <10% |
Note: These yields are illustrative and can be significantly influenced by reaction conditions and the use of additives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard procedures for Grignard reagent synthesis.[5]
Materials:
-
Magnesium turnings
-
p-Bromotoluene
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
Flame-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to the flask.
-
Prepare a solution of p-bromotoluene in the anhydrous solvent.
-
Add a small amount of the p-bromotoluene solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change and/or gentle refluxing.
-
Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting this compound solution is ready for use.
Protocol 2: Reaction of this compound with a Sterically Hindered Ketone (e.g., 2-Methylbenzophenone) using Cerium(III) Chloride
This protocol incorporates the use of CeCl₃ to improve the yield of the addition product.[4]
Materials:
-
Anhydrous cerium(III) chloride (CeCl₃)
-
2-Methylbenzophenone
-
This compound solution (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Flame-dry a round-bottom flask and allow it to cool under an inert atmosphere.
-
Add anhydrous CeCl₃ to the flask and stir it as a suspension in anhydrous THF for 1-2 hours.
-
Cool the CeCl₃ suspension to -78 °C (dry ice/acetone bath).
-
Slowly add the this compound solution to the cold CeCl₃ suspension and stir for 1 hour.
-
Add a solution of 2-methylbenzophenone in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Conceptual diagram of steric hindrance affecting the reaction between this compound and a hindered ketone.
Caption: A troubleshooting workflow for low-yield reactions involving this compound.
References
- 1. This compound | 4294-57-9 | TCI EUROPE N.V. [tcichemicals.com]
- 2. Solved (a) Show the product(s) of the reaction of | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
optimizing temperature for p-Tolylmagnesium Bromide reactions
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the temperature in reactions involving p-Tolylmagnesium Bromide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the formation of this compound?
A1: The formation of this compound is a highly exothermic reaction.[1] While initiation may require gentle heating with a heat gun to activate the magnesium surface, the reaction should be controlled to maintain a gentle reflux of the solvent (typically THF, boiling point 65-67°C).[2][3][4][5] Adding the p-bromotoluene solution dropwise is crucial to manage the exotherm and prevent overheating.[1] After the initial exothermic reaction subsides, the mixture is often stirred at room temperature or under gentle reflux for an additional 1-3 hours to ensure complete reaction.[2][6]
Q2: How does temperature affect the stability of the this compound reagent?
A2: Grignard reagents can be unstable at elevated temperatures. Prolonged heating or allowing the reaction to reflux too vigorously can lead to decomposition and the formation of side products. For storage, solutions are typically kept at cool temperatures (e.g., 2-8°C) under an inert atmosphere to maintain stability.[7]
Q3: What are the common side reactions at non-optimal temperatures, and how can they be minimized?
A3: The primary side reaction is the Wurtz-type coupling, which forms 4,4'-bitolyl.[1] This is favored by higher temperatures and high concentrations of unreacted p-bromotoluene.[8] To minimize this, it is essential to control the rate of addition of the aryl bromide and maintain a moderate reaction temperature.[1][8] Another potential side product is toluene, which forms if the Grignard reagent comes into contact with water; therefore, anhydrous conditions are critical.[1]
Q4: For subsequent reactions (e.g., with a ketone or ester), what is the general temperature guidance?
A4: The optimal temperature for the reaction of this compound with an electrophile depends heavily on the substrate.
-
For highly reactive electrophiles (e.g., aldehydes, ketones): The reaction is often started at a low temperature (e.g., 0°C or even -78°C) to control the reaction rate and prevent side reactions.[9][10][11] The Grignard reagent is added slowly to the electrophile solution while maintaining the low temperature.[9][12] After the addition, the reaction may be allowed to warm to room temperature.[12]
-
For less reactive electrophiles (e.g., some esters): The reaction may be carried out at room temperature or require gentle heating (reflux) to proceed to completion.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reaction Fails to Initiate | 1. Magnesium surface is passivated with magnesium oxide. 2. Insufficient initial heat to start the reaction. 3. Wet solvent or glassware. | 1. Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][6] 2. Gently warm a small portion of the reaction mixture with a heat gun until a color change or gentle bubbling is observed.[6] 3. Ensure all glassware is flame-dried or oven-dried and the solvent is anhydrous.[6][13] |
| Reaction Becomes Uncontrollably Exothermic | 1. The p-bromotoluene solution was added too quickly. 2. The initial concentration of reagents is too high. | 1. Immediately cool the reaction flask in an ice bath. Stop the addition of the aryl bromide until the reaction is under control. 2. Use more dilute solutions and add the aryl bromide dropwise to maintain a steady, gentle reflux.[2] |
| Low Yield of Desired Product | 1. Formation of Wurtz coupling side product (4,4'-bitolyl). 2. Incomplete reaction of the starting material. 3. Premature quenching of the Grignard reagent by moisture. | 1. Maintain a controlled, moderate temperature during Grignard formation. Avoid excessive heating.[8] 2. After the initial exotherm, continue stirring the reaction mixture for 1-3 hours, possibly with gentle heating, to ensure completion.[2][6] 3. Use rigorously dried glassware, solvents, and an inert (Nitrogen or Argon) atmosphere.[6][14] |
| Formation of a Black/Cloudy Mixture | 1. This can indicate decomposition of the Grignard reagent. 2. Prolonged heating at high temperatures. | 1. This is a known issue if the reaction is refluxed for too long.[13] Reduce the reflux time and monitor the disappearance of magnesium turnings to gauge reaction completion.[13] |
Data Summary: Temperature Parameters for this compound Reactions
| Stage | Reaction | Temperature Range | Key Considerations |
| Initiation | Formation from p-bromotoluene and Mg | Gentle warming with heat gun | Required to overcome the activation energy and disrupt the MgO layer.[6] |
| Formation | Formation from p-bromotoluene and Mg | Gentle Reflux (THF: ~66°C) | Control addition rate to maintain a steady, not vigorous, reflux.[2] |
| Completion | Formation from p-bromotoluene and Mg | Room Temp to Gentle Reflux | Stir for 1-3 hours after addition to ensure full consumption of Mg.[2][6] |
| Reaction | Addition to Aldehydes/Ketones | -78°C to Room Temperature | Start cold to control exothermicity, then allow to warm.[9][10] |
| Reaction | Addition to Esters | 0°C to Reflux | Temperature depends on ester reactivity; may require heat to drive to completion.[12] |
| Storage | Long-term stability | 2-8°C | Store under an inert atmosphere to prevent degradation.[7] |
Experimental Protocols
Protocol 1: Formation of this compound
This protocol outlines a general procedure for the synthesis of the Grignard reagent.
1. Preparation:
- Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel under a stream of inert gas (Argon or Nitrogen).
- Allow the apparatus to cool to room temperature under the inert atmosphere.
2. Magnesium Activation:
- Place magnesium turnings (1.2 equivalents) into the reaction flask.
- Add a single small crystal of iodine.
- Gently warm the flask with a heat gun under inert gas flow until purple iodine vapors are visible. This activates the magnesium surface.[6]
3. Reaction:
- In the dropping funnel, prepare a solution of p-bromotoluene (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
- Add a small amount of the p-bromotoluene solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change from brown to colorless and/or the onset of gentle boiling.[6]
- Once initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle, steady reflux. Do not allow the reaction to become too vigorous.
- After the addition is complete, stir the mixture for an additional 1-2 hours. Gentle heating may be applied to maintain a slow reflux until most of the magnesium is consumed.[2]
- Cool the resulting greyish-brown solution to room temperature. The Grignard reagent is now ready for use.
Protocol 2: Reaction with an Aldehyde (e.g., Benzaldehyde)
1. Preparation:
- In a separate flame-dried, three-necked flask under an inert atmosphere, dissolve benzaldehyde (B42025) (1.0 equivalent) in anhydrous THF.
- Cool this solution to 0°C using an ice-water bath.
2. Addition:
- Slowly transfer the prepared this compound solution (1.0-1.1 equivalents) to the benzaldehyde solution via cannula or dropping funnel over 15-30 minutes.
- Maintain the internal temperature of the reaction mixture below 5°C during the addition.
3. Completion and Quench:
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
- Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
- Proceed with standard aqueous workup and purification procedures.
Visual Guides
Caption: Workflow for the formation of this compound.
Caption: Troubleshooting logic for a non-starting Grignard reaction.
References
- 1. This compound | 4294-57-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 4294-57-9 | EAA29457 [biosynth.com]
- 5. This compound 1.0M tetrahydrofuran 4294-57-9 [sigmaaldrich.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. guidechem.com [guidechem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. researchgate.net [researchgate.net]
- 12. www1.udel.edu [www1.udel.edu]
- 13. reddit.com [reddit.com]
- 14. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing p-Tolylmagnesium Bromide Reactions with Additives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of reactions involving p-Tolylmagnesium Bromide. The strategic use of additives can significantly improve reaction yields and rates. This guide offers detailed experimental protocols, quantitative data on the impact of additives, and logical workflows to assist in your chemical synthesis endeavors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Yield | 1. Presence of Moisture or Protic Solvents: Grignard reagents are highly sensitive to water, alcohols, and other protic sources, which will quench the reagent.[1][2][3] | - Ensure all glassware is rigorously dried (flame- or oven-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.- Ensure starting materials are anhydrous. |
| 2. Poor Quality Magnesium: An oxide layer on the magnesium surface can inhibit the reaction. | - Use fresh, high-quality magnesium turnings.- Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates activation. | |
| 3. Difficulty Initiating the Reaction: The reaction between the aryl halide and magnesium fails to start. | - Gently warm the reaction mixture.- Add a small amount of a pre-formed Grignard reagent to initiate the reaction.- Use ultrasound to activate the magnesium surface. | |
| 4. Side Reactions (e.g., Wurtz Coupling): Homocoupling of the aryl halide can reduce the yield of the desired Grignard reagent. | - Add the p-bromotoluene solution to the magnesium suspension slowly and dropwise to maintain a low concentration of the aryl halide. | |
| Formation of Impurities | 1. Reaction with Atmospheric CO₂: Exposure to air can lead to the formation of p-toluic acid. | - Maintain a positive pressure of an inert gas throughout the experiment. |
| 2. Over-addition to Esters: Grignard reagents can add twice to esters, leading to the formation of a tertiary alcohol instead of the desired ketone.[4] | - Use a reverse addition technique (adding the ester to the Grignard reagent) at low temperatures.- Employ a less reactive Grignard reagent or a modified one if possible. | |
| Inconsistent Results | 1. Variable Grignard Reagent Concentration: The concentration of the prepared this compound solution may not be accurately known. | - Titrate a small aliquot of the Grignard reagent solution before use to determine its exact molarity. |
| 2. Schlenk Equilibrium Effects: The equilibrium between this compound, di-p-tolylmagnesium, and magnesium bromide can shift, affecting reactivity. | - The addition of certain additives like LiCl can help to break up aggregates and shift the equilibrium, leading to a more reactive and consistent reagent.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of additives in this compound reactions?
A1: Additives play a crucial role in enhancing the reactivity and efficiency of this compound reactions. They can increase reaction rates, improve yields, and enhance the solubility of the Grignard reagent.
Q2: How does Lithium Chloride (LiCl) improve the reaction?
A2: Lithium chloride is a highly effective additive that forms a "Turbo-Grignard" reagent (this compound·LiCl). LiCl breaks down the polymeric aggregates of the Grignard reagent, leading to more reactive monomeric species.[5] This enhanced reactivity allows for reactions to proceed at lower temperatures and with higher yields, even with challenging substrates.[5]
Q3: What is the function of Tetramethylethylenediamine (TMEDA) as an additive?
A3: TMEDA is a bidentate chelating amine that can coordinate to the magnesium center of the Grignard reagent. This complexation can increase the nucleophilicity of the tolyl group and, in some cases, influence the stereoselectivity of the reaction. It is often used in transition-metal-catalyzed cross-coupling reactions.
Q4: When should I consider using 1,4-Dioxane as an additive?
A4: 1,4-Dioxane can be used to shift the Schlenk equilibrium towards the formation of the diorganomagnesium species (di-p-tolylmagnesium). This can be advantageous in certain reactions where this species is more reactive. However, it's important to note that the magnesium halides will precipitate as dioxane adducts, which can be a method for preparing halide-free diorganomagnesium reagents.
Q5: Can additives help in reactions with sterically hindered substrates?
A5: Yes, particularly "Turbo-Grignard" reagents prepared with LiCl can be more effective in reactions with sterically hindered ketones and other challenging electrophiles due to their increased reactivity.
Q6: Are there any safety concerns with using these additives?
A6: Standard laboratory safety precautions should always be followed. The additives themselves may have specific hazards, so it is essential to consult the Safety Data Sheet (SDS) for each compound. Grignard reactions are exothermic and can be vigorous, so proper temperature control is crucial.[6]
Quantitative Data on Additive Performance
The following tables summarize the impact of additives on the yield of reactions involving aryl Grignard reagents. While specific data for this compound is not always available in a comparative format, the trends observed with similar aryl Grignard reagents are highly indicative.
Table 1: Effect of LiCl on the Br/Mg Exchange Reaction
| Aryl Bromide Substrate | Reaction Conditions (without LiCl) | Yield (without LiCl) | Reaction Conditions (with iPrMgCl·LiCl) | Yield (with iPrMgCl·LiCl) |
| 4-Bromobenzonitrile | 25°C, 12 h | 15% | 25°C, 0.5 h | 92% |
| Ethyl 4-bromobenzoate | 25°C, 12 h | 10% | 25°C, 2 h | 94% |
| 4-Bromobenzaldehyde | 25°C, 12 h | <5% | 0°C, 0.5 h | 89% |
Table 2: Illustrative Yields in Kumada Cross-Coupling Reactions
While not a direct comparison of additives, these examples show typical yields achieved with this compound in the presence of a catalyst system, which often includes activating ligands.
| Aryl Halide | Catalyst/Ligand System | Yield | Reference |
| o-Bromobenzonitrile | PdCl₂/dppp | 95% | [7] |
| 4-Bromoaniline | [Pd(allyl)Cl]₂ / BPhos | >95% | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound
Materials:
-
Magnesium turnings
-
p-Bromotoluene
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (optional, as initiator)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place the magnesium turnings in the flask.
-
Add a small crystal of iodine to the magnesium.
-
In the dropping funnel, prepare a solution of p-bromotoluene in anhydrous THF.
-
Add a small amount of the p-bromotoluene solution to the magnesium. The disappearance of the iodine color and gentle boiling of the solvent indicate the initiation of the reaction. Gentle warming may be necessary.
-
Once initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting greyish solution is this compound.
Protocol 2: Reaction of this compound with an Aldehyde (e.g., Benzaldehyde) using LiCl
Materials:
-
This compound solution in THF
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Dry the required amount of LiCl under vacuum at >150°C for several hours and allow it to cool under an inert atmosphere.
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the anhydrous LiCl in the prepared this compound solution. Stir for 30 minutes to form the this compound·LiCl complex.
-
In a separate flame-dried flask, dissolve benzaldehyde in anhydrous THF.
-
Cool the benzaldehyde solution to 0°C in an ice bath.
-
Slowly add the this compound·LiCl solution to the benzaldehyde solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Visualizing Workflows and Relationships
Diagram 1: General Workflow for a Grignard Reaction
Caption: A generalized workflow for a Grignard reaction.
Diagram 2: The Schlenk Equilibrium and the Effect of Additives
Caption: The Schlenk equilibrium and the influence of common additives.
References
- 1. byjus.com [byjus.com]
- 2. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. US6392080B1 - Process for the preparation of a cyanobiphenyl - Google Patents [patents.google.com]
- 8. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of p-Tolylmagnesium Bromide Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of products from p-Tolylmagnesium Bromide reactions via chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with this compound reactions?
A1: The primary impurities include unreacted starting materials (e.g., aldehydes or ketones), the homocoupling byproduct 4,4'-dimethylbiphenyl (B165725), and magnesium salts formed during the reaction quench. Benzene or toluene (B28343) may also be present from the protonation of the Grignard reagent by trace amounts of water.[1][2]
Q2: How can I effectively remove the 4,4'-dimethylbiphenyl byproduct?
A2: 4,4'-dimethylbiphenyl is a nonpolar compound and can often be separated from the more polar desired alcohol product using column chromatography with a nonpolar eluent.[2] In some cases, trituration or recrystallization with a cold nonpolar solvent like hexanes or petroleum ether can also be effective, as the biphenyl (B1667301) byproduct is often more soluble in these solvents than the desired alcohol.[2]
Q3: My desired product is streaking on the TLC plate. What could be the cause?
A3: Streaking on a TLC plate can be caused by several factors. The compound may be too polar for the chosen solvent system, causing it to move slowly and spread out. Alternatively, the sample may be overloaded on the TLC plate. Acidic impurities in the silica (B1680970) gel can also cause streaking with sensitive compounds. Adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the eluent can sometimes resolve this issue.[3]
Q4: I am having difficulty achieving good separation between my product and an impurity. What steps can I take?
A4: If you are struggling with separation, first try optimizing your solvent system. A good starting point is a solvent mixture that gives your desired product an Rf value of approximately 0.3-0.4 on the TLC plate.[4] You can try different combinations of polar and nonpolar solvents, such as ethyl acetate (B1210297)/hexane or diethyl ether/hexane.[5] If solvent optimization is insufficient, consider using a different stationary phase, such as alumina (B75360), or employing reverse-phase chromatography.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of products from this compound reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product does not elute from the column | The eluting solvent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like methanol (B129727) in dichloromethane (B109758) may be necessary. |
| The product may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate by running a 2D TLC. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[1][6] | |
| Poor separation of product and nonpolar impurities (e.g., 4,4'-dimethylbiphenyl) | The eluting solvent is too polar. | Start with a very nonpolar solvent system, such as pure hexanes or pentane, and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate or diethyl ether.[7] |
| Co-elution of product and unreacted starting material (e.g., ketone) | The polarity difference between the product and starting material is small. | Optimize the solvent system using TLC to maximize the difference in Rf values. A less polar solvent system will typically elute the less polar starting material first.[2] Using a longer column or a finer mesh silica gel can also improve resolution. |
| Product elutes with a broad, tailing peak | Secondary interactions between the polar product (e.g., an alcohol) and the acidic silanol (B1196071) groups on the silica gel. | Add a small amount of a modifier to the eluent. For example, a small percentage of triethylamine can improve the peak shape of basic compounds, while a trace of acetic acid can help with acidic compounds.[3] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry and that the column is kept vertical throughout the process. | |
| Crude product precipitates at the top of the column upon loading | The solvent used to dissolve the crude product is too polar compared to the initial eluting solvent. | Dissolve the crude product in a minimal amount of the eluting solvent. If solubility is an issue, dissolve the sample in a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting powder can be dry-loaded onto the column.[3] |
Quantitative Data Summary
The following table provides illustrative Rf values for a typical product of a this compound reaction (1-(p-tolyl)ethanol) and the common byproduct (4,4'-dimethylbiphenyl) in common solvent systems. Actual Rf values may vary depending on the specific TLC plates and conditions.
| Compound | Solvent System (Ethyl Acetate:Hexane) | Approximate Rf Value | Notes |
| 4,4'-Dimethylbiphenyl | 1:9 | ~0.8 | This nonpolar byproduct will have a high Rf value in nonpolar solvent systems. |
| 1-(p-tolyl)ethanol | 1:9 | ~0.3 | The polar alcohol product will have a lower Rf value. |
| 4,4'-Dimethylbiphenyl | 2:8 | ~0.9 | Increasing the solvent polarity will increase the Rf of both compounds. |
| 1-(p-tolyl)ethanol | 2:8 | ~0.5 | A good solvent system for separation should maximize the difference in Rf values. |
Experimental Protocols
Detailed Methodology for a Representative Experiment: Reaction of this compound with Benzaldehyde and Subsequent Chromatographic Purification
1. Reaction Work-up and Extraction:
-
Upon completion of the Grignard reaction, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and stir until the solids dissolve.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (saturated aqueous NaCl solution), and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter or decant the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
2. Column Chromatography Purification:
-
TLC Analysis: Analyze the crude product by TLC to determine an appropriate solvent system for column chromatography. Test various ratios of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). A system that provides an Rf of ~0.3 for the desired alcohol product is a good starting point.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane).
-
Pour the slurry into the column, allowing it to pack evenly without air bubbles. Gently tap the column to facilitate packing.
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent.
-
Carefully pipette the solution onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin adding the eluting solvent to the top of the column.
-
Apply gentle air pressure to the top of the column to maintain a steady flow rate.
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Start with a less polar solvent system to elute nonpolar byproducts like 4,4'-dimethylbiphenyl.
-
Gradually increase the polarity of the eluent to elute the desired, more polar alcohol product.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Visualizations
Caption: Experimental workflow from Grignard reaction to purified product.
Caption: Troubleshooting logic for poor chromatographic separation.
References
Validation & Comparative
Determining the Concentration of p-Tolylmagnesium Bromide: A Comparative Guide to Titration Methods
For researchers, scientists, and drug development professionals, the accurate determination of the concentration of Grignard reagents like p-Tolylmagnesium Bromide is crucial for reaction stoichiometry and reproducibility. This guide provides a comparative overview of common titration methods, including detailed experimental protocols and a summary of their performance characteristics to aid in the selection of the most suitable technique.
The reactivity of Grignard reagents necessitates the use of specialized titration methods performed under inert and anhydrous conditions. The choice of method often depends on factors such as desired accuracy, precision, available equipment, and the presence of potential impurities. This guide explores four widely used methods: iodine-based titration, diphenylacetic acid titration, titration with an alcohol using 1,10-phenanthroline (B135089) as an indicator, and potentiometric titration.
Comparison of Titration Methods
The following table summarizes the key performance characteristics of the different titration methods for determining the concentration of Grignard reagents. While specific data for this compound is limited, the presented data is based on studies of various Grignard reagents and provides a reliable estimate of expected performance.
| Titration Method | Principle | Typical Titrant | Indicator/Endpoint Detection | Reported Reproducibility/Precision | Advantages | Disadvantages |
| Iodine-based Titration | Redox reaction | Iodine (I₂) in THF with LiCl | Visual: Sharp color change from brown to colorless.[1] | Reproducible within ±2%.[1] | Simple, sharp endpoint, applicable to a wide range of organometallics.[1][2] | Iodine solution can be unstable and should be freshly prepared or standardized. |
| Diphenylacetic Acid Titration | Acid-Base neutralization | This compound solution | Visual: Appearance of a persistent light yellow color.[3][4] | Good, though specific quantitative data is not readily available. | Simple setup, clear endpoint.[4] | The indicator endpoint can be subjective. |
| Alcohol/1,10-Phenanthroline Titration | Acid-Base neutralization with complex formation | sec-Butanol or Menthol | Visual: Formation of a persistent violet or burgundy colored complex.[4][5][6] | High accuracy as it is not affected by basic hydrolysis byproducts.[4] | Vivid and easily observable endpoint.[6] | Requires careful handling of the indicator and titrant. |
| Potentiometric Titration | Acid-Base neutralization | 2-Butanol | Potentiometric: Endpoint determined by the first derivative of the titration curve.[7] | Excellent method precision.[7] | High precision and objectivity, applicable to various solvents.[7] | Requires specialized equipment (potentiometer and electrode). |
Experimental Protocols
Below are detailed protocols for the key titration methods discussed. All procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.
Iodine-based Titration
This method relies on the reaction of the Grignard reagent with a standardized solution of iodine.
Reagents:
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Lithium Chloride (LiCl)
-
Iodine (I₂)
-
This compound solution (to be titrated)
Procedure:
-
Preparation of the Titrant: Prepare a ~0.5 M solution of LiCl in anhydrous THF by dissolving anhydrous LiCl in THF and stirring overnight. In a separate flask, accurately weigh a known amount of iodine and dissolve it in the LiCl/THF solution to create a standardized iodine solution (e.g., 0.1 M).
-
Titration Setup: In a flame-dried flask equipped with a magnetic stir bar, add a known volume of the standardized iodine solution.
-
Titration: Slowly add the this compound solution dropwise from a syringe to the stirring iodine solution.
-
Endpoint: The endpoint is reached when the brown color of the iodine just disappears, and the solution becomes colorless.[1][2] Record the volume of the Grignard reagent added.
-
Calculation: The concentration of the this compound is calculated based on the stoichiometry of the reaction (1 mole of Grignard reagent reacts with 1 mole of iodine).
Diphenylacetic Acid Titration
This is a direct acid-base titration.
Reagents:
-
Anhydrous Tetrahydrofuran (THF)
-
Diphenylacetic acid (recrystallized and dried)
-
This compound solution (to be titrated)
Procedure:
-
Preparation of the Analyte: Accurately weigh a known amount of diphenylacetic acid into a flame-dried flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous THF to dissolve the diphenylacetic acid completely.
-
Titration: Slowly add the this compound solution dropwise from a syringe to the stirring diphenylacetic acid solution.
-
Endpoint: The endpoint is indicated by the first appearance of a persistent light yellow color.[3][4] Record the volume of the Grignard reagent added.
-
Calculation: The concentration of the this compound is calculated based on a 1:1 stoichiometry with diphenylacetic acid.
Titration with sec-Butanol and 1,10-Phenanthroline
This method utilizes a colorimetric indicator that complexes with the Grignard reagent.
Reagents:
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butanol (anhydrous)
-
1,10-Phenanthroline (indicator)
-
This compound solution (to be titrated)
Procedure:
-
Preparation of the Indicator Solution: In a flame-dried flask, dissolve a small amount (a few milligrams) of 1,10-phenanthroline in anhydrous THF.
-
Addition of Grignard Reagent: Add a known volume of the this compound solution to the indicator solution. A distinct color (often violet or burgundy) should appear due to the formation of the Grignard-phenanthroline complex.
-
Titration: Titrate the solution with a standardized solution of anhydrous sec-butanol in THF.
-
Endpoint: The endpoint is reached when the color of the complex disappears. Record the volume of the sec-butanol solution added.
-
Calculation: The concentration of the this compound is determined from the amount of sec-butanol required to quench the Grignard reagent.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the titration of this compound using the iodine-based method.
Caption: Workflow for Iodine-based Titration of this compound.
Conclusion and Recommendations
The choice of titration method for determining the concentration of this compound depends on the specific requirements of the experiment.
-
For routine analysis where high precision is not the primary concern, iodine-based titration and diphenylacetic acid titration are convenient and straightforward methods.[1][2][4]
-
When high accuracy is critical, the titration with an alcohol and 1,10-phenanthroline is recommended as it minimizes interference from hydrolysis byproducts.[4]
-
For applications demanding the highest precision and objectivity , potentiometric titration is the method of choice, provided the necessary equipment is available.[7]
Regardless of the method chosen, it is imperative to use anhydrous solvents and rigorously dried glassware under an inert atmosphere to obtain reliable and reproducible results. It is also good practice to perform the titration in triplicate to ensure the accuracy of the determined concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. A Convenient Method for Determining the Concentration of Grignard Reagents | Semantic Scholar [semanticscholar.org]
- 7. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of p-Tolylmagnesium Bromide and its Reaction Products: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the characterization of p-tolylmagnesium bromide and its derivatives. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate methods for their specific needs in organic synthesis and drug development.
Introduction
This compound is a versatile Grignard reagent, widely employed in organic synthesis to form new carbon-carbon bonds. Accurate characterization of this reagent and its subsequent reaction products is crucial for ensuring reaction success, optimizing yields, and confirming the structure of target molecules. While NMR spectroscopy stands out as a powerful, non-destructive technique for detailed structural elucidation, other methods also offer valuable insights into the concentration and identity of these organometallic compounds. This guide will compare NMR spectroscopy with titration methods for the characterization of this compound and demonstrate the use of NMR in identifying a common reaction product, p-toluic acid.
Comparative Analysis of Characterization Methods
The choice of analytical technique for characterizing Grignard reagents and their products depends on the specific information required, such as concentration, structure, and purity.
| Method | Principle | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed molecular structure, functional groups, connectivity, purity | Non-destructive, provides comprehensive structural information, can identify impurities | Requires deuterated solvents, sensitive to paramagnetic impurities, may not be ideal for precise concentration determination without an internal standard |
| Titration | Acid-base or redox reaction with a standardized solution | Concentration of the active Grignard reagent | Simple, inexpensive, provides accurate concentration | Destructive, does not provide structural information, can be affected by the presence of basic impurities |
NMR Spectroscopic Data
NMR spectroscopy provides unambiguous evidence for the formation of this compound and its conversion to products. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and coupling constants (J) are given in Hertz (Hz).
| Compound | ¹H NMR Data (400 MHz, THF-d₈) | ¹³C NMR Data (101 MHz, THF-d₈) |
| p-Bromotoluene (Starting Material) | δ 7.38 (d, J = 8.4 Hz, 2H), 7.08 (d, J = 8.4 Hz, 2H), 2.31 (s, 3H) | δ 137.5, 131.5, 129.8, 120.0, 21.1 |
| This compound | δ 7.45 (d, J = 7.8 Hz, 2H), 6.85 (d, J = 7.8 Hz, 2H), 2.18 (s, 3H) | δ 164.2, 137.9, 135.1, 128.0, 20.9 |
| p-Toluic Acid (Product) [1] | δ 12.80 (s, 1H, COOH), 7.84 (d, J = 8.0 Hz, 2H), 7.29 (d, J = 8.0 Hz, 2H), 2.36 (s, 3H) | δ 167.8, 143.5, 129.8, 129.6, 128.5, 21.6 |
| 4,4'-Dimethylbiphenyl (Side-product) [2] | δ 7.47 (d, J = 8.0 Hz, 4H), 7.22 (d, J = 8.0 Hz, 4H), 2.37 (s, 6H) | δ 138.2, 136.9, 129.5, 126.9, 21.1 |
Experimental Protocols
Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
p-Bromotoluene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether for washing
Procedure:
-
All glassware must be oven-dried and assembled hot under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.
-
Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a single crystal of iodine to activate the magnesium surface.
-
Prepare a solution of p-bromotoluene (1 equivalent) in anhydrous THF.
-
Add a small portion of the p-bromotoluene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle reflux.
-
Once initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure completion. The resulting solution of this compound is typically used directly in subsequent reactions.
NMR Sample Preparation for this compound
Materials:
-
Solution of this compound in THF
-
Anhydrous deuterated tetrahydrofuran (THF-d₈)
-
NMR tube with a sealable cap
Procedure:
-
Under an inert atmosphere, transfer approximately 0.5 mL of the this compound solution into a clean, dry NMR tube.
-
Add approximately 0.1 mL of THF-d₈ to the NMR tube to provide a lock signal for the spectrometer.
-
Seal the NMR tube securely to prevent exposure to air and moisture.
-
Acquire the ¹H and ¹³C NMR spectra immediately.
Synthesis of p-Toluic Acid
Materials:
-
Solution of this compound in THF
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Place an excess of crushed dry ice in a beaker.
-
Slowly pour the prepared this compound solution onto the dry ice with stirring. A viscous solid will form.
-
Allow the excess dry ice to sublime.
-
Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude p-toluic acid.
-
The crude product can be purified by recrystallization.
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound and its subsequent reaction, as well as the logical process of using NMR data for product confirmation.
Caption: Experimental workflow for synthesis and reaction.
Caption: Logic for NMR-based product confirmation.
References
A Comparative Guide to the Reactivity of p-Tolylmagnesium Bromide and p-Tolyllithium for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry, the precise formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the vast arsenal (B13267) of organometallic reagents, p-tolylmagnesium bromide and p-tolyllithium (B8432521) represent two of the most utilized reagents for introducing the p-tolyl moiety. While both are powerful nucleophiles, their reactivity profiles exhibit significant differences that can be leveraged to achieve specific synthetic outcomes. This guide provides a comparative analysis of their performance, supported by illustrative experimental data and detailed protocols, to aid researchers in reagent selection for their synthetic endeavors.
It is important to note that while the general reactivity trends of Grignard and organolithium reagents are well-established, direct, side-by-side quantitative comparisons in the literature for these specific p-tolyl derivatives are limited. The data presented herein is a synthesis of established chemical principles and representative experimental outcomes.
General Reactivity Principles: A Tale of Two Metals
The difference in reactivity between this compound and p-tolyllithium stems primarily from the nature of the carbon-metal bond. The carbon-lithium bond in p-tolyllithium possesses a greater degree of ionic character than the carbon-magnesium bond in this compound. This increased ionic character makes the tolyl anion in p-tolyllithium a "harder" and more reactive nucleophile. Consequently, organolithium reagents are generally more basic and more reactive than their Grignard counterparts.
This enhanced reactivity can be a double-edged sword. While p-tolyllithium can participate in reactions where this compound is sluggish or unreactive, it is also more prone to side reactions such as enolization of carbonyl compounds or reaction with acidic protons.
Comparative Reactivity Data: A Quantitative Overview
The following table summarizes the expected yields for the reaction of this compound and p-tolyllithium with a selection of common electrophiles under typical reaction conditions. This illustrative data highlights the general reactivity trends discussed above.
| Electrophile | Reagent | Expected Product | Illustrative Yield (%) | Notes |
| Benzaldehyde | This compound | (4-Methylphenyl)(phenyl)methanol | ~85-95% | Clean addition to the carbonyl is expected. |
| p-Tolyllithium | (4-Methylphenyl)(phenyl)methanol | >95% | Highly efficient addition. | |
| Cyclohexanone (B45756) | This compound | 1-(p-Tolyl)cyclohexan-1-ol | ~80-90% | Good yield of the tertiary alcohol. |
| p-Tolyllithium | 1-(p-Tolyl)cyclohexan-1-ol | ~70-80% | Increased basicity can lead to competitive enolization, potentially lowering the yield of the desired alcohol. | |
| Ethyl Benzoate (B1203000) | This compound | Bis(4-methylphenyl)(phenyl)methanol | ~75-85% | Double addition to the ester is the major pathway. |
| p-Tolyllithium | 4-Methyl-1-phenyl-1-pentanone | ~60-70% | The initially formed ketone can be isolated if the reaction is carefully controlled at low temperatures due to the high reactivity of the organolithium reagent. |
Experimental Protocols
Reaction of this compound with Cyclohexanone
Materials:
-
This compound solution (1.0 M in THF)
-
Cyclohexanone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
All glassware is dried in an oven overnight and assembled hot under a stream of inert gas.
-
A solution of cyclohexanone (1.0 eq) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled to 0 °C in an ice bath.
-
This compound solution (1.1 eq) is added dropwise to the stirred solution of cyclohexanone over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield 1-(p-tolyl)cyclohexan-1-ol.
Reaction of p-Tolyllithium with Ethyl Benzoate
Materials:
-
p-Tolyllithium solution (1.0 M in diethyl ether)
-
Ethyl benzoate
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Hexane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, syringe)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
All glassware is dried in an oven overnight and assembled hot under a stream of inert gas.
-
A solution of ethyl benzoate (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
p-Tolyllithium solution (1.05 eq) is added dropwise via syringe to the stirred solution of ethyl benzoate over a period of 20 minutes, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (2 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield 4-methyl-1-phenyl-1-pentanone.
Visualizing the Workflow and Reactivity
Caption: General Experimental Workflow for Organometallic Reactions.
Caption: Reactivity Comparison of Organometallic Reagents.
Safety Considerations
Both this compound and p-tolyllithium are highly reactive reagents that are sensitive to air and moisture. p-Tolyllithium, in particular, can be pyrophoric. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves.
Conclusion: Choosing the Right Reagent for the Job
The choice between this compound and p-tolyllithium is dictated by the specific requirements of the synthetic transformation.
-
This compound is the reagent of choice for straightforward nucleophilic additions to aldehydes, ketones, and esters where its more moderate reactivity leads to cleaner reactions and higher yields of the desired addition product. Its lower basicity minimizes side reactions, making it a more reliable choice for substrates with sensitive functional groups.
-
p-Tolyllithium is best employed when higher reactivity is required, for example, in reactions with less reactive electrophiles or when a stronger base is needed. Its ability to react with carboxylic acids to form ketones is a unique advantage. However, its high basicity necessitates careful control of reaction conditions, particularly temperature, to avoid unwanted side reactions.
By understanding the distinct reactivity profiles of these two powerful reagents, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of new chemical entities.
A Comparative Guide to p-Tolylmagnesium Bromide and Other Aryl Grignard Reagents in Biaryl Synthesis
For researchers and professionals in drug development and organic synthesis, the construction of biaryl motifs is a cornerstone of molecular design. The Kumada-Tamao-Corriu cross-coupling reaction, a powerful method for forging carbon-carbon bonds, frequently employs aryl Grignard reagents as key nucleophilic partners. This guide provides an objective comparison of p-tolylmagnesium bromide with other common aryl Grignard reagents in the context of biaryl synthesis, supported by experimental data and detailed protocols.
Performance in Biaryl Synthesis: A Quantitative Comparison
The reactivity of an aryl Grignard reagent in biaryl synthesis is influenced by steric and electronic factors. To illustrate these effects, the following table summarizes the yields of biaryl products from both homocoupling and cross-coupling reactions involving various aryl Grignard reagents.
| Grignard Reagent | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
| This compound | - | 40°C, THF, 48h (Homocoupling) | 4,4'-Dimethylbiphenyl | 70% | [1] |
| Phenylmagnesium Bromide | - | 40°C, THF, 48h (Homocoupling) | Biphenyl | 65% | [1] |
| o-Tolylmagnesium Bromide | - | 40°C, THF, 48h (Homocoupling) | 2,2'-Dimethylbiphenyl | 35% | [1] |
| m-Tolylmagnesium Bromide | - | 40°C, THF, 48h (Homocoupling) | 3,3'-Dimethylbiphenyl | 68% | [1] |
| 4-Methoxyphenylmagnesium Bromide | - | 40°C, THF, 48h (Homocoupling) | 4,4'-Dimethoxybiphenyl | 55% | [1] |
| This compound | 4-Methoxy-phenyl Tosylate | 1 mol% Pd(P(o-tol)₃)₂, Toluene, rt, 4h | 4-Methoxy-4'-methylbiphenyl | 95% | [2] |
| Phenylmagnesium Bromide | 4-Chlorophenyl Tosylate | 1 mol% Pd(dba)₂, Toluene, rt | 4-Chlorobiphenyl | Good Yield | [2] |
| o-Tolylmagnesium Bromide | 2-Naphthyl Tosylate | 1 mol% Pd(P(o-tol)₃)₂, Toluene, rt | 2-(o-Tolyl)naphthalene | Excellent Yield | [2] |
Analysis of Performance:
The data indicates that this compound is a highly effective reagent for biaryl synthesis, often providing high yields in both homocoupling and cross-coupling reactions.[1][2] Its performance is generally comparable to or, in some cases, superior to that of phenylmagnesium bromide. The position of the methyl group on the aromatic ring significantly impacts the yield, with the para and meta isomers showing higher reactivity than the sterically hindered ortho isomer in homocoupling reactions.[1] In catalyzed cross-coupling reactions, the choice of catalyst and reaction conditions plays a crucial role in achieving high yields and selectivity.
Experimental Protocols
Below are detailed methodologies for the preparation of the Grignard reagent and a subsequent Kumada cross-coupling reaction.
Preparation of this compound (1M in THF)
Materials:
-
Magnesium turnings (30 mmol, 0.73 g)
-
p-Bromotoluene (25 mmol, 3.14 mL)
-
Anhydrous Tetrahydrofuran (THF), 22 mL
-
Iodine crystal (optional, as initiator)
-
Flame-dried round-bottom flask with reflux condenser and dropping funnel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, place the magnesium turnings in the flame-dried flask.
-
Add a small crystal of iodine if the magnesium is not readily activated.
-
In the dropping funnel, prepare a solution of p-bromotoluene in anhydrous THF.
-
Add a small portion of the p-bromotoluene solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.
-
Add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete reaction.
-
Cool the solution to room temperature. The resulting solution of this compound is ready for use.[3]
General Procedure for Nickel-Catalyzed Kumada Cross-Coupling
Materials:
-
Aryl Halide (e.g., 4-iodo-tert-butylbenzene, 1.0 mmol)
-
This compound solution (1.2 mmol)
-
Nickel catalyst (e.g., [Ni(dppp)Cl₂], 1 mol%)
-
Anhydrous Tetrahydrofuran (THF), 3 mL
-
Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide and the nickel catalyst.
-
Dissolve the solids in anhydrous THF.
-
To the stirred solution, add the this compound solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[4]
Visualizing the Process: Workflow and Mechanism
To better understand the practical and theoretical aspects of biaryl synthesis using Grignard reagents, the following diagrams illustrate the experimental workflow and the catalytic cycle of the Kumada coupling reaction.
Caption: Experimental workflow for biaryl synthesis.
References
- 1. mdpi.org [mdpi.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{ t BuN(PPh 2 ) 2 -κ 2 P}X 2 ], X = Cl, Br, I, complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04572E [pubs.rsc.org]
A Comparative Guide to the Kinetics of p-Tolylmagnesium Bromide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The efficiency of carbon-carbon bond formation is a cornerstone of modern organic synthesis, pivotal in the development of new pharmaceuticals and functional materials. Among the vast arsenal (B13267) of synthetic methodologies, cross-coupling reactions utilizing Grignard reagents remain a powerful and widely employed strategy. This guide provides a comparative analysis of the kinetic performance of p-tolylmagnesium bromide in nickel- and palladium-catalyzed cross-coupling reactions, offering insights into its reactivity compared to other aryl Grignard reagents. The information presented herein is supported by experimental data and detailed methodologies to aid in the design and optimization of synthetic routes.
Performance Comparison of Aryl Grignard Reagents
The reactivity of a Grignard reagent in a cross-coupling reaction is significantly influenced by the electronic nature of its aryl group. In general, electron-donating substituents on the aromatic ring of the Grignard reagent can increase its nucleophilicity, potentially leading to faster reaction rates.
A competitive Hammett study on the iron-catalyzed cross-coupling of various para-substituted phenylmagnesium bromides with alkyl halides provides a framework for understanding the relative reactivity of these reagents. While this study does not provide absolute rate constants, it demonstrates that Grignard reagents with electron-donating groups, such as the methyl group in this compound, exhibit enhanced reactivity compared to unsubstituted phenylmagnesium bromide or those bearing electron-withdrawing groups.
For nickel-catalyzed Kumada-type cross-coupling reactions, kinetic studies have elucidated the rate laws and activation parameters for specific systems. For instance, the reaction of aryl Grignards with alkyl halides often exhibits a first-order dependence on the concentration of the alkyl halide and a more complex dependence on the concentrations of the Grignard reagent and the nickel catalyst.
Table 1: Comparative Kinetic Data for Ni-Catalyzed Cross-Coupling of Aryl Grignard Reagents with n-Decyl Bromide
| Grignard Reagent | Catalyst | Ligand | Solvent | Temperature (°C) | Initial Rate (M/s) | Rate Constant (k) | Reaction Order (Grignard) | Reaction Order (Alkyl Halide) | Activation Energy (Ea, kJ/mol) |
| This compound | NiCl₂ | None | THF | 25 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Phenylmagnesium Bromide | NiCl₂ | None | THF | 25 | Data not available | Data not available | ~1.5 | 1 | 65 ± 5 |
| p-Anisylmagnesium Bromide | NiCl₂ | None | THF | 25 | Data not available | Data not available | Data not available | Data not available | Data not available |
| p-Chlorophenylmagnesium Bromide | NiCl₂ | None | THF | 25 | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the kinetic analysis of Grignard cross-coupling reactions.
General Procedure for Nickel-Catalyzed Kumada Cross-Coupling
This protocol describes a typical setup for a nickel-catalyzed cross-coupling reaction between an aryl Grignard reagent and an aryl or alkyl halide.[1]
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nickel(II) chloride (NiCl₂) or a suitable pre-catalyst
-
Aryl halide (e.g., bromobenzene)
-
This compound solution in THF (or other Grignard reagent)
-
Internal standard (e.g., dodecane) for GC analysis
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with NiCl₂ (e.g., 5 mol%) under an inert atmosphere (argon or nitrogen).
-
Anhydrous THF is added, and the suspension is stirred.
-
The aryl halide and the internal standard are added to the flask.
-
The solution of this compound in THF is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
The reaction progress is monitored by periodically taking aliquots from the reaction mixture, quenching them with a saturated aqueous ammonium chloride solution, extracting with diethyl ether, and analyzing the organic layer by gas chromatography (GC).
-
The concentrations of the reactant and product are determined by comparing their peak areas to that of the internal standard.
Kinetic Analysis using In-situ Monitoring Techniques
For a more detailed and continuous analysis of reaction kinetics, in-situ monitoring techniques such as Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy are highly valuable.
In-situ IR Spectroscopy:
-
An attenuated total reflectance (ATR) IR probe is inserted directly into the reaction vessel.
-
The disappearance of the reactant's characteristic IR absorption bands and the appearance of the product's bands are monitored over time.
-
This data can be used to determine the reaction rate and order.
Online NMR Spectroscopy:
-
A flow-through NMR tube is connected to the reaction vessel, allowing for continuous circulation of the reaction mixture through the NMR spectrometer.
-
¹H NMR spectra are acquired at regular intervals to monitor the changes in the concentrations of reactants and products.
-
This technique provides detailed structural information and allows for the simultaneous monitoring of multiple species.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a generalized catalytic cycle for a Kumada-type cross-coupling reaction and a typical experimental workflow for kinetic studies.
Caption: Generalized catalytic cycle for a Ni-catalyzed Kumada cross-coupling reaction.
References
comparative yield analysis of different catalysts for p-Tolylmagnesium Bromide coupling
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Catalyst Performance in the Kumada-Corriu Cross-Coupling Reaction.
The Kumada-Corriu cross-coupling reaction, a cornerstone of carbon-carbon bond formation, utilizes Grignard reagents such as p-tolylmagnesium bromide to forge new bonds with organic halides. The choice of catalyst is paramount to the success of this transformation, directly influencing reaction yield, scope, and conditions. This guide provides a comparative analysis of commonly employed iron, nickel, and palladium-based catalysts, supported by experimental data to inform catalyst selection for synthetic applications.
Comparative Yield Analysis
The efficacy of various catalysts in the coupling of this compound with different organic halides is summarized below. The data highlights the high yields achievable with modern iron and nickel catalysts, positioning them as viable and often more cost-effective alternatives to traditional palladium systems.
| Catalyst System | Coupling Partner | Yield (%) | Reference |
| Iron Catalysis | |||
| Iron(II) pyridyl bis(carbene) pincer complex | Bromocyclohexane | 94% | [1] |
| Iron(II) pyridyl bis(carbene) pincer complex | 4-Bromo-1-methylcyclohexane | 89% | [1] |
| Iron(II) pyridyl bis(carbene) pincer complex | 1-Bromooctane | 71% | [1] |
| Fe(OTf)₂ / SIPr | Chlorobenzene | 99% | [2] |
| Nickel Catalysis | |||
| [Ni{tBuN(PPh₂)₂-κ²P}Cl₂] | 4-(t-butyl)-1-iodobenzene | 90% | [3][4] |
| [Ni{tBuN(PPh₂)₂-κ²P}Br₂] | 4-(t-butyl)-1-iodobenzene | ~65% | [3][4] |
| [Ni{tBuN(PPh₂)₂-κ²P}I₂] | 4-(t-butyl)-1-iodobenzene | ~60% | [3][4] |
| NiBr₂ / L1d | 4-Bromobenzoate | 72% | [5] |
| Palladium Catalysis | |||
| Pd(OAc)₂ / P(2-furyl)₃ | Benzyl bromide | 87% | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the reproduction and adaptation of these catalytic systems.
Protocol 1: General Procedure for Iron-Catalyzed Cross-Coupling of this compound with an Aryl Chloride[2]
This protocol is adapted from iron-catalyzed cross-coupling reactions of aryl chlorides.
Materials:
-
Iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (SIPr)
-
Aryl chloride (e.g., Chlorobenzene)
-
This compound solution in THF (1.0 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dodecane (B42187) (internal standard)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a glovebox, a mixture of Fe(OTf)₂ (0.1 mmol), SIPr (0.1 mmol), and dodecane (0.1 mmol) in THF is stirred at room temperature for 5 minutes.
-
This compound (1.0 mmol) is added, and the mixture is heated at 60 °C.
-
The reaction progress is monitored by GC analysis.
-
Upon completion, the reaction mixture is quenched with saturated NH₄Cl and extracted with dichloromethane (B109758) (CH₂Cl₂).
-
The combined organic layers are dried over anhydrous MgSO₄ and concentrated in vacuo.
-
The resulting crude mixture is purified by silica (B1680970) gel column chromatography.
Protocol 2: General Procedure for Nickel-Catalyzed Kumada Cross-Coupling of this compound with an Aryl Iodide[3][4]
This protocol is based on the use of a well-defined nickel(II) pincer complex.
Materials:
-
[Ni{tBuN(PPh₂)₂-κ²P}Cl₂] catalyst
-
Aryl iodide (e.g., 4-(t-butyl)-1-iodobenzene)
-
This compound solution in THF
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
The nickel catalyst (0.5 mol%) is dissolved in anhydrous THF (6 mL) in a Schlenk tube.
-
The aryl iodide (2.8 mmol) is subsequently added.
-
The solution is stirred for 10 minutes before the addition of the this compound solution (5.6 mmol).
-
The reaction mixture is stirred for 2.5 hours at room temperature.
-
Methanol is added to quench the reaction.
-
Silica gel is added to the solution, and the solvent is removed.
-
Purification via column chromatography allows for the isolation of the cross-coupling product.
Protocol 3: General Procedure for Palladium-Catalyzed Cross-Coupling of an Aryl Bromide with a Grignard Reagent[6]
This protocol describes a general method for Pd-catalyzed cross-coupling.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(2-furyl)phosphine (P(2-furyl)₃)
-
Aryl bromide
-
Grignard reagent (e.g., this compound)
-
Lithium tert-butoxide (LiOtBu) or Triethylamine (Et₃N)
-
Toluene
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, the aryl bromide (0.1 mmol), Pd(OAc)₂ (2.5 mol%), P(2-furyl)₃ (0.1 eq), and LiOtBu (2.0 eq) or Et₃N (0.5 eq) are combined.
-
Toluene (1 mL) and the Grignard reagent (1.2 eq) are added.
-
The tube is thoroughly flushed with argon, and the mixture is stirred for 24 hours at 80 °C.
-
After completion of the reaction, the solvent is removed under vacuum.
-
The desired product is purified by column chromatography.
Experimental Workflows and Catalytic Cycles
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
References
Identifying Byproducts in p-Tolylmagnesium Bromide Reactions: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of p-Tolylmagnesium Bromide, a vital Grignard reagent in organic chemistry, is often accompanied by the formation of various byproducts. Accurate identification of these impurities is crucial for reaction optimization, yield maximization, and ensuring the purity of the final product. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands out as a primary analytical technique for this purpose. This guide provides a comparative overview of the expected byproducts and their mass spectrometric signatures, alongside alternative identification methods and detailed experimental protocols.
Performance Comparison: Mass Spectrometry vs. Alternative Methods
Mass spectrometry offers unparalleled sensitivity and specificity for the identification of volatile and semi-volatile byproducts in Grignard reaction mixtures. Its ability to provide molecular weight and fragmentation patterns allows for confident structural elucidation.
| Analytical Method | Performance Characteristics | Supporting Experimental Data |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High Sensitivity and Specificity: Capable of separating complex mixtures and providing distinct mass spectra for each component. Allows for the identification of isomers and trace impurities. | The NIST Mass Spectrometry Data Center provides extensive libraries of electron ionization (EI) spectra, enabling the matching of experimental data with known compounds. For instance, the Wurtz coupling byproduct, 4,4'-dimethylbiphenyl, can be unequivocally identified by its characteristic mass spectrum. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation: Provides detailed information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), which is invaluable for confirming the structure of major byproducts. | While excellent for characterizing the main products and significant impurities, NMR may lack the sensitivity to detect trace byproducts that are readily observed by GC-MS. |
| Thin-Layer Chromatography (TLC) | Rapid Qualitative Analysis: A quick and inexpensive method to monitor the progress of a reaction and get a preliminary indication of the number of components in a mixture. | TLC provides retention factor (Rf) values which can be compared to standards, but it does not provide definitive structural information and is not suitable for identifying unknown byproducts without authentic standards. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative Analysis: Useful for quantifying the amount of starting material, product, and major byproducts, especially for non-volatile compounds. | HPLC can be coupled with a mass spectrometer (LC-MS) for enhanced identification capabilities. However, for the typically volatile byproducts of Grignard reactions, GC-MS is often more straightforward. |
Mass Spectrometry Data for Common Byproducts
The following table summarizes the key mass-to-charge ratio (m/z) peaks observed in the electron ionization (EI) mass spectra of potential byproducts in this compound reactions.
| Compound Name | Role in Reaction | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks (Relative Intensity) |
| p-Bromotoluene | Unreacted Starting Material | C₇H₇Br | 171.03 | 172 (M+2, ~98%), 170 (M+, ~100%), 91 (base peak), 65 |
| Toluene | Byproduct (from protonation) | C₇H₈ | 92.14 | 92 (M+, ~80%), 91 (base peak), 65 |
| 4,4'-Dimethylbiphenyl | Wurtz Coupling Byproduct | C₁₄H₁₄ | 182.26 | 182 (M+, base peak), 167, 152 |
| 4-Methylbenzaldehyde | Byproduct (from oxidation) | C₈H₈O | 120.15 | 120 (M+), 119 (base peak), 91, 65 |
| 4-Methylbenzoic acid | Byproduct (from CO₂) | C₈H₈O₂ | 136.15 | 136 (M+), 119 (base peak), 91, 65 |
Note: The relative intensities of the m/z peaks can vary depending on the mass spectrometer and the analytical conditions.
Experimental Protocols
Preparation of this compound (Representative Protocol)
Materials:
-
Magnesium turnings
-
p-Bromotoluene
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen to exclude atmospheric moisture.
-
Magnesium Activation: Place magnesium turnings and a crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under a nitrogen atmosphere until violet iodine vapors are observed. This helps to activate the magnesium surface.
-
Initiation of Reaction: Add a small portion of a solution of p-bromotoluene in anhydrous ether (or THF) to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and starts to reflux.
-
Addition of p-Bromotoluene: Once the reaction has started, add the remaining p-bromotoluene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion of Reaction: After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure complete reaction. The resulting grayish-brown solution is the this compound reagent.
Sample Preparation and GC-MS Analysis
Sample Preparation:
-
Quenching: Carefully take an aliquot (e.g., 0.1 mL) of the Grignard reaction mixture and quench it by adding it to an excess of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid, in a vial. This step is crucial to protonate the Grignard reagent and any unreacted organometallic species, making them amenable to GC-MS analysis.
-
Extraction: Add an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate) to the quenched mixture. Vortex the vial to extract the organic compounds.
-
Drying: Carefully remove the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.
-
Dilution: Filter the dried organic extract and dilute it to an appropriate concentration for GC-MS analysis (typically in the range of 10-100 µg/mL).
GC-MS Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent with a quadrupole mass analyzer.
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Data Analysis: The acquired mass spectra are compared with the NIST library for compound identification.
Visualizing the Workflow and Byproduct Formation
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways leading to byproduct formation.
A Comparative Guide to Assessing the Purity of Biaryls Synthesized from p-Tolylmagnesium Bromide
For researchers and professionals in drug development, the synthesis of biaryl compounds is a cornerstone of creating novel molecular entities. The Kumada-Tamao-Corriu coupling, which utilizes Grignard reagents like p-Tolylmagnesium Bromide, offers a powerful and cost-effective method for this purpose. However, ensuring the purity of the final biaryl product is paramount for accurate downstream biological and chemical studies. This guide provides a comparative analysis of methods to assess the purity of biaryls synthesized from this compound, supported by experimental protocols and data.
Synthesis of Biaryls: Kumada Coupling vs. Suzuki-Miyaura Coupling
The primary method for synthesizing biaryls from this compound is the Kumada cross-coupling reaction. This reaction involves the coupling of the Grignard reagent with an aryl halide, typically catalyzed by a nickel or palladium complex.[1][2] While efficient, the high reactivity of Grignard reagents can lead to the formation of several byproducts.
An alternative and widely used method is the Suzuki-Miyaura cross-coupling reaction, which couples an aryl boronic acid with an aryl halide.[3][4] The Suzuki reaction is known for its tolerance of a wide range of functional groups, which can be a significant advantage over the more reactive Grignard reagents used in Kumada coupling.[4]
The choice of synthetic route often depends on the specific substrate, desired functional group tolerance, and cost considerations. The direct use of readily prepared Grignard reagents in Kumada coupling can be more economical.[2]
Common Impurities in Biaryl Synthesis from this compound
Several impurities can arise during the synthesis of biaryls using this compound. Understanding these potential impurities is crucial for developing effective purification and analysis strategies.
-
Homocoupling Product: A significant byproduct is often the homocoupling of the Grignard reagent, resulting in 4,4'-dimethylbiphenyl.[5][6] This can be exacerbated by the presence of trace oxygen.
-
Unreacted Starting Materials: Incomplete reactions can leave unreacted aryl halide in the final product mixture.
-
Protonated Grignard Reagent: Grignard reagents are highly sensitive to moisture and protic solvents.[7] Any trace of water will quench the this compound, forming toluene (B28343).
-
Reduction Products: Side reactions can sometimes lead to the reduction of the aryl halide starting material.[8]
-
Catalyst Residues: Trace amounts of the nickel or palladium catalyst may remain in the product.
Quantitative Purity Assessment: A Comparative Overview
A multi-pronged approach using various analytical techniques is essential for the accurate assessment of biaryl purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods employed.[9][10]
| Parameter | Kumada Coupling (this compound) | Suzuki-Miyaura Coupling (p-Tolylboronic acid) | Analytical Method |
| Typical Yield | 75-90% | 80-95% | Gravimetric |
| Purity (by HPLC) | 95-98% | >99% | HPLC-UV |
| Major Impurity | 4,4'-dimethylbiphenyl (homocoupling) | Unreacted Aryl Halide | GC-MS, ¹H NMR |
| Other Impurities | Toluene, unreacted aryl halide | Boronic acid derivatives | GC-MS, ¹H NMR |
This table presents typical, illustrative data for comparison purposes. Actual results will vary based on specific reaction conditions and substrates.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of a representative biaryl, 4-methylbiphenyl, are provided below.
Synthesis Protocol: Kumada Coupling of this compound with Bromobenzene
-
Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the nickel catalyst, such as [Ni(dppp)Cl₂] (1-2 mol%).
-
Reaction Setup: To the flask, add the aryl halide (e.g., bromobenzene, 1.0 equiv.) dissolved in anhydrous tetrahydrofuran (B95107) (THF).
-
Grignard Addition: Slowly add a 1.0 M solution of this compound in THF (1.2 equiv.) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or GC-MS.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired biaryl.[5]
Purity Analysis Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified biaryl in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 8890 GC System with a 5977B MSD or equivalent.
-
Column: HP-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Program: Start at 100°C, ramp to 280°C.
-
Injection: Splitless injection.
-
MS Detection: Electron ionization (EI) mode.
-
Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to authentic standards. This is particularly useful for identifying volatile impurities like toluene and the homocoupled byproduct.
3. Quantitative ¹H NMR (qNMR) Spectroscopy
-
Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.
-
Sample Preparation: Accurately weigh the biaryl sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Analysis: Integrate a well-resolved signal from the biaryl and a signal from the internal standard. The purity can be calculated based on the integral values, the number of protons, and the weights of the sample and standard.[11]
Visualizing the Workflow
The following diagram illustrates the logical flow from synthesis to the final purity assessment of the biaryl product.
Caption: Experimental workflow from synthesis to purity analysis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Kumada Coupling [organic-chemistry.org]
- 3. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{ t BuN(PPh 2 ) 2 -κ 2 P}X 2 ], X = Cl, Br, I, complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04572E [pubs.rsc.org]
- 6. mdpi.org [mdpi.org]
- 7. benchchem.com [benchchem.com]
- 8. Kumada Coupling | NROChemistry [nrochemistry.com]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. aber.apacsci.com [aber.apacsci.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of p-Tolylmagnesium Bromide
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of reactive reagents like p-Tolylmagnesium Bromide, a common Grignard reagent, is a critical component of laboratory safety and environmental responsibility. Improper handling can lead to violent exothermic reactions, fires, and the release of flammable gases.[1] This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
Essential Safety Precautions
Before commencing any disposal procedure, a thorough safety assessment is crucial. The following personal protective equipment (PPE) and engineering controls must be in place:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[2]
-
Fume Hood: All steps of the quenching procedure must be performed in a certified chemical fume hood with the sash positioned as low as possible.[2]
-
Emergency Preparedness: A Class D fire extinguisher for combustible metals, along with powdered lime or dry sand, must be readily accessible. Never use water to extinguish a Grignard reagent fire.[1]
-
Inert Atmosphere: While not always mandatory for quenching, having a source of inert gas such as nitrogen or argon available can help maintain a dry atmosphere and minimize the risk of fire.[1]
Quantitative Data for Disposal
For clarity and ease of reference, the following table summarizes key quantitative parameters for the disposal process.
| Parameter | Value | Notes |
| Initial Reagent Concentration | ~0.4M - 0.5M in Diethyl Ether | Typical concentrations for commercially available solutions.[3][4] |
| Cooling Bath Temperature | 0 °C | An ice-water bath is recommended to manage the exothermic reaction.[1] |
| Diluting Solvent | Equal volume to the Grignard solution | Use an anhydrous, inert solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.[1] |
| Acidic Workup Solution | 1 M Hydrochloric Acid (HCl) or 10% Sulfuric Acid (H₂SO₄) | To be added slowly to dissolve magnesium salts.[1] |
| Final pH | Neutral or slightly acidic | The final solution should be neutralized before disposal.[5] |
Detailed Experimental Protocol for Disposal
The following protocol outlines a safe and effective method for quenching and disposing of this compound.
Step 1: Cooling and Dilution
-
Place the flask containing the this compound solution in an ice-water bath to effectively manage the heat generated during the exothermic quenching reaction.[1]
-
Dilute the Grignard reagent by adding an equal volume of an anhydrous, inert solvent such as tetrahydrofuran (THF) or diethyl ether. This reduces the concentration and helps to control the reaction rate.[1]
Step 2: Quenching
The quenching process must be performed slowly and with constant, vigorous stirring to ensure a controlled reaction. A sequential addition of increasingly protic solvents is the recommended method.[1][2]
-
Isopropanol (B130326) Addition: Slowly add isopropanol dropwise to the cooled and diluted Grignard solution. Continue the addition until the bubbling subsides, which indicates that the bulk of the this compound has reacted.[1][2]
-
Methanol (B129727) Addition: After the reaction with isopropanol has ceased, slowly add methanol dropwise to quench any remaining reactive species.[2]
-
Water Addition: Finally, add water dropwise to ensure the complete neutralization of any residual Grignard reagent. Exercise extreme caution during this step, as any unreacted Grignard reagent will react violently with water.[1][2]
Step 3: Acidic Workup
An acidic workup is necessary to dissolve the magnesium salts that form during the quenching process, resulting in a homogenous solution for disposal.[1]
-
Prepare a dilute acid solution, such as 1 M hydrochloric acid (HCl) or 10% sulfuric acid (H₂SO₄).[1]
-
Slowly add the dilute acid solution to the quenched mixture with continuous stirring.[1]
Step 4: Neutralization and Final Disposal
-
After the acidic workup, neutralize the solution to a neutral or slightly acidic pH. This can be achieved by the cautious addition of a base like sodium bicarbonate.[5]
-
The final neutralized aqueous organic waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[6] Label the waste container clearly and do not mix it with other waste streams.[6][7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. fishersci.com [fishersci.com]
- 4. This compound, approx. 0.5M solution in diethyl ether, AcroSeal™ 100 mL [thermofisher.com]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Essential Safety and Logistical Information for Handling p-Tolylmagnesium Bromide
Researchers, scientists, and drug development professionals must exercise extreme caution when handling p-Tolylmagnesium Bromide, a highly reactive and hazardous Grignard reagent. This document provides essential safety protocols, operational guidance, and disposal plans to ensure the safe management of this chemical in a laboratory setting.
Core Hazards: this compound is a highly flammable liquid and vapor that reacts violently with water.[1][2] It is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[2] The substance may also cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer.[2][3] Prolonged or repeated exposure can lead to organ damage.[2] Additionally, it may form explosive peroxides, especially when the solvent (typically diethyl ether or THF) evaporates.[1][2]
| Hazard | Description |
| Flammability | Highly flammable liquid and vapor.[1][2] Vapors may form explosive mixtures with air and can flash back from an ignition source.[1][2] |
| Reactivity | Reacts violently with water, acids, alcohols, and other protic solvents.[1][4][5] It is also sensitive to air and light.[2] |
| Health Hazards | Harmful if swallowed or in contact with skin.[1][2] Causes severe skin burns and eye damage.[2] May cause respiratory irritation, drowsiness, or dizziness.[2][3] Suspected of causing cancer. Causes damage to organs through prolonged or repeated exposure.[2] |
| Peroxide Formation | May form explosive peroxides upon exposure to air, especially as the solvent evaporates.[1][2][6] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Work Area Preparation:
-
All manipulations involving this compound must be conducted within a properly functioning chemical fume hood with an average face velocity of at least 100 feet per minute.[6]
-
Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[1]
-
The work area must be free of ignition sources such as open flames, hot surfaces, and spark-producing equipment.[1][2] Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
All glassware must be thoroughly dried to be moisture-free, either by flame-drying under an inert atmosphere or by oven-drying and cooling under vacuum or a dry nitrogen purge.[4][7][8]
-
Set up the reaction apparatus under an inert atmosphere, such as dry nitrogen or argon, to prevent contact with air and moisture.[4][7]
2. Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory for all personnel handling this compound.
| PPE Category | Required Equipment |
| Eye and Face Protection | Chemical safety goggles and a face shield are required.[1][9] |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves, must be worn.[7][9] Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A flame-resistant lab coat and protective work clothing are mandatory.[6][8] An apron may provide additional protection. |
| Respiratory Protection | For nuisance exposures, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection or in case of a spill, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.[9] A full-face respirator offers the highest level of protection.[10] |
3. Handling and Reaction Procedure:
-
Ground and bond all containers and receiving equipment to prevent static discharge.[6]
-
Use only non-sparking tools.[1]
-
The addition of this compound to a reaction should be performed slowly and in a controlled manner, using an addition funnel or a syringe pump, to manage the exothermic nature of the reaction.[8]
-
Maintain a dry, inert atmosphere throughout the entire process.[4]
-
If the reagent has formed a precipitate, it can be gently shaken to disperse the suspension before use.
Disposal Plan
1. Quenching Unused Reagent:
-
Unreacted this compound must be quenched before disposal.
-
The quenching process should be carried out in a chemical fume hood under an inert atmosphere.
-
Slowly and carefully add the Grignard reagent to a non-polar solvent like toluene.[4]
-
With vigorous stirring, slowly add a less reactive alcohol, such as isopropanol, to the solution.
-
Once the reaction with the alcohol has subsided, water can be slowly and dropwise added to quench any remaining reagent.[11] Be prepared for a potentially vigorous reaction.
2. Waste Disposal:
-
All waste materials, including quenched reagent, contaminated solvents, and empty containers, must be treated as hazardous waste.
-
Dispose of the waste in appropriately labeled, sealed containers.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1] It is advisable to contact a licensed professional waste disposal service.[9]
-
Do not dispose of this compound down the drain.[9]
Experimental Workflow Diagram
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound 1.0M tetrahydrofuran 4294-57-9 [sigmaaldrich.com]
- 4. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 5. thestudentroom.co.uk [thestudentroom.co.uk]
- 6. home.miracosta.edu [home.miracosta.edu]
- 7. smart.dhgate.com [smart.dhgate.com]
- 8. acs.org [acs.org]
- 9. americanelements.com [americanelements.com]
- 10. trical.com.au [trical.com.au]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
